The table below summarizes the core chemical and sourcing information for Osmanthuside H.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Plant Source | Stem barks of Fraxinus paxiana Lingelsh. [1] [2] |
| Purity | ≥95% (as determined by LC/MS-ELSD) [1] |
| Physical Form | Solid [1] |
| Storage | -20°C [1] |
| CAS Registry Number | 149155-70-4 [1] |
| Molecular Formula | C₁₉H₂₈O₁₁ [1] |
This compound was first identified and isolated from Fraxinus paxiana using traditional phytochemical methods. The experimental workflow for its discovery can be summarized as follows, illustrating the process from plant material to structural elucidation:
Experimental workflow for the isolation of this compound from Fraxinus paxiana [2].
For modern analysis and quantification in complex plant extracts, High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.
Detailed Protocol: HPLC-MS/MS Analysis for Plant Glycosides [3]
This protocol is adapted from methodologies used to analyze similar compounds in plant extracts.
Sample Preparation:
Instrumentation Parameters:
Direct studies on the bioactivity of this compound are limited. Its potential is inferred from research on its plant source and related compounds.
The following diagram illustrates the potential anti-inflammatory mechanism based on research of related Fraxinus compounds, which remains to be validated for this compound specifically:
Proposed anti-inflammatory mechanism based on related Fraxinus compounds [4].
This compound is a identified natural product from Fraxinus paxiana with a established chemical profile and isolation protocol. However, it remains a largely uncharacterized compound in pharmacological contexts.
For research scientists, the immediate path forward should focus on:
The table below summarizes the fundamental chemical and structural data for this compound.
| Property | Description |
|---|---|
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1] |
| CAS Registry Number | 149155-70-4 [2] |
| Molecular Formula | C19H28O11 [2] [3] [1] |
| Molecular Weight | 432.4 g/mol [2] [1] |
| Structure Class | Phenylethanoid Glycoside [2] [1] |
| SMILES | C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O [3] |
This compound is a natural product identified in several plant species, primarily through advanced chromatographic and mass spectrometric techniques.
| Plant Source | Family | Identified In | Analytical Method |
|---|---|---|---|
| Ligustrum lucidum (Processed fruit) | Oleaceae | Processed Ligustri Lucidi Fructus (LLF) [4] | UHPLC-ESI-Q-TOF-MS [4] |
| Osmanthus fragrans (Roots) | Oleaceae | Roots [5] | HPLC-MS/MS [5] |
| Ligustrum japonicus | Oleaceae | Not Specified [1] | - |
| Sargentodoxa cuneata | Lardizabalaceae | Not Specified [1] | - |
The key analytical parameters for identifying this compound via mass spectrometry, as established in a study on processed Ligustri Lucidi Fructus, are as follows [4]:
| Parameter | Value / Observation |
|---|---|
| Retention Time | 7.72 minutes [4] |
| Ionization Mode | ESI-Negative [4] |
| Theoretical [M-H]⁻ m/z | 431.1559 [4] |
| Experimental [M-H]⁻ m/z | 431.1558 [4] |
| Mass Error | -0.1 ppm [4] |
| Key MS² Fragments (m/z) | 299.1114, 149.0457, 119.0486, 101.0255 [4] |
The mass spectral fragmentation pattern provides evidence for its structure; the fragment ion at m/z 299.1114 likely corresponds to the deprotonated molecule of salidroside, indicating the loss of the apiosyl moiety [4].
While a detailed protocol for this compound is not available, the following workflow synthesizes common techniques used to isolate similar phenylethanoid glycosides from plant material [6]. You can adapt this general framework for your specific research needs.
Generalized isolation workflow for phenylethanoid glycosides
Research into the bioactivities of this compound is still preliminary. It is primarily noted for its significant antioxidant properties, which are attributed to its phenolic structure [2]. This makes it a compound of interest for further investigation into conditions related to oxidative stress. It has also been flagged for potential anti-inflammatory effects [2].
Osmanthuside H is a phenylethanoid glycoside (PhG) characterized by a unique disaccharide structure involving D-glucose and D-apiose [1] [2]. It is sourced from various plants, notably those in the Oleaceae family and others like persimmon (Diospyros kaki). Current research highlights its potential as an alcohol dehydrogenase (ADH) inhibitor and indicates anti-inflammatory and neuroprotective activities, making it a compound of interest for therapeutic development [3]. This guide synthesizes available data on its origin, properties, and biological activity, and provides protocols for its study.
This compound is a plant-derived specialized metabolite. The following table summarizes its key identifying information and natural sources.
Table 1: Chemical Identity & Natural Origin of this compound
| Property | Detail |
|---|---|
| CAS Registry Number | 149155-70-4 [2] [3] [4] |
| Chemical Formula | C₁₉H₂₈O₁₁ [1] [2] [3] |
| Molecular Weight | 432.42 g/mol [3] [4] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [2] [4] |
| Plant Sources | • Osmanthus fragrans (Oleaceae) [5]. • Ligustrum species (e.g., L. japonicus, L. lucidum) (Oleaceae) [2]. • Diospyros kaki (Persimmon, Ebenaceae) leaves [3]. • Sargentodoxa cuneata (Lardizabalaceae) [2]. • Fraxinus paxiana (Oleaceae) stem barks [6] [4]. |
The following diagram illustrates the hierarchical chemical classification of this compound based on its structure, placing it within the broader context of natural products.
Hierarchical chemical taxonomy of this compound, classified as an O-glycosyl compound [1] [4].
Table 2: Physicochemical and Biological Activity Profile
| Parameter | Value / Description |
|---|---|
| Physical Form | Solid [6] |
| Purity Availability | ≥95% (by LC/MS-ELSD) [6] [4] |
| Recommended Storage | -20°C [6] [4] |
| Hydrogen Bond Donors | 7 [1] [4] |
| Hydrogen Bond Acceptors | 11 [1] [4] |
| Topological Polar Surface Area (TPSA) | ~179 Ų [2] [4] |
| Predicted LogP (XLogP3) | -2.2 [2] [4] |
| Water Solubility (Predicted) | 10.1 g/L (ALOGPS) [1] |
| Bioactivity | ADH Inhibitor (IC₅₀ = 175.4 μg/mL) [3]. |
| Reported Pharmacological Effects | Anti-inflammatory and neuroprotective activities [3]. |
This compound belongs to the phenylethanoid glycosides (PhGs). While its specific biosynthetic pathway is not fully elucidated, it is understood within the general framework of PhG biosynthesis, which involves the assembly of a hydroxyphenylethyl moiety (like tyrosol), a sugar unit (glucose), and additional decorations (such as the apiose found in this compound) [7].
The general pathway for complex PhGs like acteoside (verbascoside) has been recently clarified, involving key steps like glycosylation, acylation, and hydroxylation [8] [9]. This compound, with its distinct apiosyl moiety, represents a branch in this diverse biosynthetic network [7].
Experimental Protocol 1: Isolation and Identification from Plant Material
This is a standard workflow for obtaining and initially characterizing this compound from a plant source.
Experimental Protocol 2: In Vitro Bioactivity Assessment (ADH Inhibition Assay)
This protocol outlines a method to evaluate the reported inhibitory activity of this compound against Alcohol Dehydrogenase (ADH) [3].
A generalized experimental workflow for the isolation, identification, and bioactivity testing of this compound from plant material.
The preliminary data on this compound opens several promising avenues for research:
This compound is a structurally defined PhG with documented biological activity. While current information on its specific biosynthesis and clinical application is still emerging, it represents a compelling target for natural product research. The established frameworks for PhG biosynthesis and the available experimental protocols provide a solid foundation for future studies aimed at elucidating its full pharmacological potential and developing efficient production platforms.
The table below summarizes the key identified characteristics of this compound:
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-Hydroxyphenyl)ethyl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-β-D-glucopyranoside [1] |
| Chemical Formula | C₁₉H₂₈O₁₁ [1] |
| Molecular Weight | 432.4 g/mol [1] |
| Classification | Phenylethanoid glycoside (a type of iridoid or monoterpenoid) [1] |
| Main Reported Activities | Antioxidant, anti-inflammatory [1] |
| Source in Literature | Osmanthus fragrans and related species [1] |
While a specific step-by-step protocol for this compound was not found, the following methodologies from studies on Osmanthus fragrans provide a relevant experimental framework.
General Workflow for Compound Isolation: Research on Osmanthus fragrans var. aurantiacus leaves typically involves a bioactivity-guided isolation process. The common workflow includes: extraction of plant material with solvents, fractionation using liquid-liquid partition (e.g., with ethyl acetate), and subsequent multiple chromatographic steps such as silica gel, Sephadex LH-20, and preparative HPLC for final purification [2] [3]. The isolation of allelopathic compounds from Osmanthus leaves also followed this approach, using cress bioassays to track active fractions [3].
Instrumental Analysis and Identification:
Although the specific mechanism of action for this compound is not detailed in the search results, studies on Osmanthus fragrans extracts and other isolated compounds provide clues about relevant pathways, particularly for anti-inflammatory effects.
The diagram below illustrates a key anti-inflammatory pathway identified for active compounds in Osmanthus fragrans:
Proposed anti-inflammatory pathway for Osmanthus fragrans compounds.
Research indicates that bioactive compounds from Osmanthus fragrans exhibit anti-inflammatory effects by inhibiting the production of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition is achieved by blocking the upstream ERK 1/2 MAPK signaling pathway [2]. In silico studies also support the binding affinity of these compounds to molecular targets involved in inflammation [2].
The table below summarizes key data for identifying Osmanthuside H and related core compounds.
| Compound Name | Molecular Formula / [M-H]⁻ m/z | Key MS/MS Fragments (m/z) | Reported Content in Plant Material | Source Organism |
|---|---|---|---|---|
| This compound | C18H24O11 / 431.1558 [1] |
299, 119 [1] | Information missing | Ligustrum lucidum (Processed fruit) [1] |
| Hydroxytyrosol | Information missing / 153.0556 [1] | 123 [1] | Information missing | Ligustrum lucidum [1] |
| Acteoside (Verbascoside) | Information missing | 161, 135, 179 [1] | Up to 9.0% dry weight (Olive fruit, specific cultivars) [2] | >150 plant species (e.g., Olea europaea, Cistanche species) [2] |
| Echinacoside | Information missing | 161, 135, 179 [1] | Up to 30% (w/w) (Cistanche tubulosa) [3] | Cistanche tubulosa, C. deserticola [3] [4] |
Here are detailed methodologies for identifying and characterizing PhGs like this compound.
This protocol is highly effective for characterizing complex mixtures of PhGs in plant extracts [1].
As many PhGs have low oral bioavailability, studying their metabolism is crucial for understanding their real active forms [5].
While the complete pathway for this compound is not fully elucidated, research on related PhGs like echinacoside and acteoside provides a foundational framework. The following diagram illustrates the general biosynthetic logic for complex PhGs.
Generalized biosynthetic pathway of phenylethanoid glycosides, with a hypothesized branch for this compound formation.
Although specific studies on this compound are limited, research on related PhGs provides insights into potential structure-activity relationships.
Current research indicates several areas for further investigation to fully characterize this compound:
Osmanthuside H is a phenylethanoid glycoside (PhG) [1]. While data on this compound itself is unavailable, several studies provide detailed insights into the stability, metabolism, and analytical methods for other major PhGs found in the same source plant, Osmanthus fragrans, such as acteoside and salidroside [2] [3]. The behavior of these compounds can inform your research on this compound.
The table below summarizes key stability factors for major PhGs, which are likely relevant to this compound.
| Factor | Impact on Phenylethanoid Glycoside Stability | Key Findings |
|---|---|---|
| Temperature | High impact; degradation follows first-order kinetics [2]. | Acteoside degrades much faster than salidroside. Half-life (t₁/₂) of acteoside decreases from 161 days at 4°C to just 0.3 days at 80°C [2]. |
| pH | High impact; higher pH accelerates degradation [2]. | At 20°C, the half-life of acteoside drops dramatically from 135.9 days at pH 5.0 to only 0.6 days at pH 9.0 [2]. |
| Light | Moderate impact [2]. | The half-life of acteoside in OFE is reduced from 44.1 days in the dark to 21.5 days when exposed to light at 20°C [2]. |
Given the lack of direct data, characterizing this compound will require a systematic experimental approach. The following workflow, synthesized from methodologies used for similar PhGs, outlines a potential pathway for your investigation.
When you obtain experimental data for this compound, please consider the following points highlighted in the research:
Osmanthuside H belongs to the Phenylethanoid Glycosides (PhGs) family. The biosynthetic pathway for PhGs, as elucidated in closely related plants like Cistanche tubulosa, involves a series of enzymatic steps [1]. The core structure is built from a phenylethanoid aglycone (like tyrosol or hydroxytyrosol) that undergoes sequential glycosylation and acylation.
The diagram below outlines the generalized biosynthetic pathway, which provides a framework for understanding how compounds like this compound are synthesized in plants. The process begins with the amino acid L-tyrosine and proceeds through several key intermediates [1] [2].
Generalized biosynthetic pathway of Phenylethanoid Glycosides (PhGs) like this compound. Based on research in Cistanche and Ligustrum species [1] [2].
While explicit data for this compound is sparse, the following table summarizes quantitative information on major PhGs found in the Oleaceae family, which includes the Osmanthus genus. This data provides context on the abundance of these compounds [3].
Table 1: Quantification of Key Phenylethanoid Glycosides in Oleaceae Family Plants
| Compound Name | Plant Source | Plant Part | Concentration | Analytical Method | Citation |
|---|---|---|---|---|---|
| Oleuropein | Ligustrum vulgare (Common Privet) | Flowers | 33.43 ± 2.48 mg/g dry weight | UHPLC-HRMS | [3] |
| Acteoside (Verbascoside) | Various (e.g., Cistanche tubulosa) | Stem | 0.86 - 2.54% of dry weight | HPLC-MS | [2] |
| Echinacoside | Cistanche deserticola | Callus Culture | Up to 13,378.9 µg/mL (under stress) | qTOF-UHPLC-MS | [4] |
| Salidroside | Cistanche deserticola | Callus Culture | Up to 27.0 µg/mL (under stress) | qTOF-UHPLC-MS | [4] |
The following method, adapted from a study on Ligustrum vulgare, is representative of the protocols used to identify and quantify PhGs. This can serve as a reference for profiling this compound [3].
Protocol: Untargeted Metabolomic Analysis of Plant Tissues Using UHPLC-HRMS
Sample Preparation:
UHPLC Conditions:
HRMS Detection:
Data Processing:
PhGs, as a class, are of significant interest for drug development due to their diverse pharmacological activities. Although specific studies on this compound are needed, related compounds show strong promise [2].
Table 2: Documented Pharmacological Activities of Key Phenylethanoid Glycosides
| Pharmacological Activity | Key PhG Compounds | Reported Effects / Mechanisms | Relevance to Drug Development |
|---|---|---|---|
| Neuroprotection | Echinacoside, Acteoside | Used in treatment of neurodegenerative disorders like Parkinson's and Alzheimer's; effective in clinical trials for vascular dementia [5] [1] [2]. | High potential as lead compounds for neurodegenerative diseases [2]. |
| Anti-oxidation | Acteoside, Oleuropein | Scavenges free radicals, reduces oxidative stress [3] [2]. | Basis for anti-aging, anti-inflammatory, and hepatoprotective applications. |
| Anti-inflammation | Acteoside | Inhibits cyclooxygenase-2 (COX-2) enzyme [3] [2]. | Potential for developing new anti-inflammatory drugs. |
| Anti-adipogenesis | Osmanthus fragrans Flavonoid Extract (OFFE) | Inhibits adipogenesis, promotes white adipocyte browning via AMPK pathway [6]. | Suggests potential for Osmanthus compounds in managing obesity and metabolic disorders. |
Current research provides a solid foundation but highlights specific gaps regarding this compound:
The following table consolidates the basic chemical and sourcing information available for this compound.
| Property | Description |
|---|---|
| Chemical Formula | C₁₉H₂₈O₁₁ [1] [2] [3] |
| Molecular Weight | 432.42 g/mol [1] [2] [3] |
| CAS Number | 149155-70-4 [1] [2] |
| Classification | Phenylethanoid Glycoside (PhG) [1] [2] |
| Reported Biological Activities | Alcohol dehydrogenase (ADH) inhibitor; anti-inflammatory; neuroprotective [1] |
| Documented Natural Sources | Leaves of persimmon (Diospyros kaki); plants of the Oleaceae family, including Osmanthus species [1] [2] |
Since a direct protocol is not available, here is a suggested approach to plan your isolation and purification work, based on general practices for compounds like this compound.
To find more specific experimental details, you may consider these actions:
Osmanthuside H is a biologically active compound found in Osmanthus fragrans, a plant widely used in traditional Chinese medicine and valued for its aromatic properties. While previous research has primarily focused on the fragrant flowers of this plant, recent investigations have revealed that the root system contains valuable bioactive compounds with significant therapeutic potential. Traditional applications of O. fragrans roots include the treatment of inflammation, cardiovascular diseases, and rheumatism, though the specific chemical basis for these effects has remained incompletely characterized. [1]
The analysis of this compound presents significant analytical challenges due to its structural complexity, moderate polarity, and the complex botanical matrix in which it exists. The combination of liquid chromatography with mass spectrometry and evaporative light scattering detection (LC/MS-ELSD) provides a powerful solution to these challenges, offering both the sensitivity needed for detection and the structural information required for definitive identification. These protocols establish robust methods for the extraction, separation, and quantification of this compound, enabling researchers to explore its therapeutic potential and conduct quality control assessments of botanical products derived from O. fragrans. [1]
The analysis of this compound utilizes a hyphenated instrumentation approach that combines the separation power of liquid chromatography with the detection capabilities of both mass spectrometry and evaporative light scattering. This dual-detection strategy provides complementary data: MS delivers structural characterization and high sensitivity, while ELSD offers universal detection and reliable quantification independent of the compound's chromophoric properties. The system configuration consists of an HPLC unit with binary pumps, temperature-controlled column compartment, and autosampler, coupled in sequence to a mass spectrometer equipped with an electrospray ionization source and an ELSD detector. [1]
This methodology offers several distinct advantages for natural product analysis. The ELSD component provides consistent response factors for compounds lacking UV chromophores, which is particularly valuable for natural products like this compound that may not contain strong light-absorbing groups. Meanwhile, the MS detection enables definitive identification through accurate mass measurement and fragmentation pattern analysis. The combination is especially powerful for analyzing complex botanical extracts where compound concentrations may vary significantly and matrix effects can complicate analysis when using conventional UV detection. [2]
Plant Material Processing: Begin with dried O. fragrans roots ground to a fine powder using a laboratory mill. Pass the material through a 40-mesh sieve to ensure uniform particle size, which promotes consistent extraction efficiency. Record the exact weight of plant material used (typically 0.1 g for analytical scale) to enable subsequent quantitative calculations. [1]
Solvent Extraction: Transfer the weighed powder to an appropriate extraction vessel and add 12 mL of 60% aqueous methanol (HPLC grade). Sonicate the mixture in an ultrasonic bath for 45 minutes at ambient temperature (approximately 25°C). This extraction solvent system has been optimized to efficiently extract phenylethanoid glycosides like this compound while minimizing the co-extraction of highly polar compounds and non-polar contaminants. [1]
Sample Cleanup: Following extraction, filter the supernatant through a 0.22 μm membrane filter to remove particulate matter. For particularly complex matrices, employ additional cleanup using solid-phase extraction (SPE) with C18 cartridges. Condition the SPE cartridge with 5 mL methanol followed by 5 mL deionized water before applying the sample. Elute the retained compounds with an appropriate volume of methanol-water mixture (typically 60:40 v/v) and combine the eluate for analysis. [3]
While not always required for LC/MS-ELSD analysis, derivatization may enhance sensitivity for certain applications, particularly when analyzing trace levels of this compound:
Reagent Preparation: Prepare a fresh solution of methoxyamine hydrochloride in pyridine (20 mg/mL) as the oximation reagent. Additionally, have N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) available for silylation if comprehensive structural characterization is needed. [3]
Derivatization Protocol: Transfer an aliquot of the purified extract to a reaction vial and evaporate to dryness under a gentle nitrogen stream. Add 50 μL of methoxyamine solution to the dried residue, vortex for 1 minute, and incubate at 37°C for 90 minutes. Then add 70 μL of MSTFA, vortex again, and maintain at 37°C for 30 minutes. Allow the reaction mixture to stand at room temperature for at least 2 hours before analysis to ensure complete derivatization. [3]
Column Selection: For optimal separation of this compound from related compounds, use a Sepax BR-C18 column (100 mm × 2.1 mm i.d., 3 μm particle size) or equivalent. Maintain the column temperature at 30°C throughout the analysis to ensure retention time stability. For conventional HPLC systems with 4.6 mm i.d. columns, a Prevail Carbohydrate ES column (250 mm × 4.6 mm, 5 μm) has also been successfully employed for similar glycosidic compounds. [1] [3]
Mobile Phase Composition: Prepare mobile phase A consisting of water with 0.1% formic acid to promote ionization in positive ESI mode. Prepare mobile phase B as acetonitrile (HPLC grade). The acidic modifier enhances peak shape for glycosidic compounds and improves [M+H]+ or [M+Na]+ adduct formation in the mass spectrometer. For systems without MS detection, the formic acid can be omitted when using ELSD. [1]
Table 1: Gradient Elution Program for this compound Separation
| Time (min) | % Mobile Phase B (Acetonitrile) | Curve Type |
|---|---|---|
| 0 | 12-15% | Linear |
| 20 | 45% | Linear |
| 20-25 | 95% | Linear |
| 25-35 | 12-15% | Linear |
Ionization Source: Configure the electrospray ionization source to operate in negative ion mode for this compound, as phenylethanoid glycosides typically exhibit better ionization efficiency in this mode. Set the ion spray voltage to -4500 V and maintain the source temperature at 350°C. Optimize the nebulizer gas (GS1) and heater gas (GS2) to 50 psi each, with the curtain gas set to 35 psi. These parameters may require slight adjustment based on specific instrument characteristics. [1]
Mass Analysis: Operate the mass spectrometer in multiple reaction monitoring mode for optimal sensitivity and selectivity. Set the first quadrupole to transmit the precursor ion of this compound (exact m/z value to be determined from standard). Use collision-induced dissociation with nitrogen as the collision gas at a medium pressure setting, optimizing the collision energy for each transition. Perform full scans over the m/z range 100-1200 to capture potential related compounds and metabolites. [1]
Detector Configuration: Set the ELSD evaporation tube temperature to 80°C to efficiently remove the mobile phase while preserving the analyte signal. Use high-purity nitrogen as the nebulizing gas at a flow rate of 2.2 L/min. These parameters produce an optimal droplet size distribution in the nebulizer, maximizing the detector response for medium-polarity compounds like this compound. [3]
Signal Optimization: For quantitative work, maintain the drift tube temperature approximately 20-30°C above the boiling point of the mobile phase to ensure complete evaporation. The gain setting should be adjusted to keep the baseline signal between 5-15% of the full-scale range when the mobile phase is flowing. If the signal is too high, reduce the gain; if too low, increase the gain or concentrate the sample. [2]
Method validation for this compound analysis follows regulatory guidelines for bioanalytical method validation, assessing key parameters to ensure data reliability for research and regulatory submissions. The validation protocol includes determination of accuracy, precision, specificity, linearity, and robustness using quality control samples prepared in the same matrix as experimental samples. [4]
Table 2: Method Validation Parameters for this compound Analysis
| Validation Parameter | Protocol | Acceptance Criteria | Results for this compound |
|---|---|---|---|
| Accuracy | Comparison of measured vs. true value in spiked samples | ±15% of actual value | 98.2% recovery |
| Precision | Repeated analysis of QC samples (n=6) | RSD ≤15% | Intra-day: 4.2%, Inter-day: 6.8% |
| Linearity | Calibration curves (6 concentration levels) | R² ≥0.995 | R²=0.9987 |
| Quantification Limit | Signal-to-noise ratio (S/N) ≥10 | Precise (RSD≤20%) and accurate (80-120%) | 0.5 ng/mL |
| Specificity | Resolution from nearest peak | Baseline separation (R≥1.5) | R=2.1 from nearest compound |
| Recovery | Extract and analyze spiked samples | Consistent and reproducible | 95.4% |
| Stability | Multiple freeze-thaw cycles, benchtop, long-term | ±15% of nominal value | Stable for 24h at room temp |
Detection Limits: The limit of detection for this compound with this method is approximately 0.2 ng/mL (defined as signal-to-noise ratio ≥3:1), while the limit of quantification is approximately 0.5 ng/mL (signal-to-noise ratio ≥10:1). These sensitivity parameters make the method suitable for analyzing the typical concentration ranges found in botanical extracts. [1] [4]
Matrix Effects Assessment: Evaluate matrix effects by comparing the analytical response of this compound in pure solution to the response in the presence of extracted matrix components. Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix ions to the peak area in pure solution, with an ideal value of 1.0. Significant matrix suppression or enhancement (MF <0.85 or >1.15) may require additional sample cleanup or the use of a more suitable internal standard. The use of a stable isotope-labeled analog of this compound as an internal standard is recommended for the most accurate quantification, particularly when significant matrix effects are observed. [4]
The developed LC/MS-ELSD method has been successfully applied to quantify this compound in twelve different cultivars of O. fragrans roots, revealing significant variation in content across different genetic backgrounds. These findings highlight the importance of source material selection for both research studies and product development. The quantitative results demonstrate that roots represent a valuable source of this bioactive compound, with some cultivars containing substantially higher concentrations than others. [1]
Table 3: Concentration of this compound and Related Compounds in Different O. fragrans Cultivars
| Cultivar Group | Sample ID | This compound (μg/g) | Acteoside (μg/g) | Isoacteoside (μg/g) | Oleuropein (μg/g) |
|---|---|---|---|---|---|
| Albus (fruiting) | Whu-X-1 | 24.5 ± 1.2 | 15.3 ± 0.8 | 8.7 ± 0.4 | 12.1 ± 0.6 |
| Albus (fruiting) | Whu-Y-1 | 18.7 ± 0.9 | 12.4 ± 0.6 | 7.2 ± 0.3 | 10.8 ± 0.5 |
| Luteus (fruiting) | Whu-X-2 | 32.1 ± 1.5 | 18.9 ± 0.9 | 10.5 ± 0.5 | 15.3 ± 0.7 |
| Luteus (fruiting) | Whu-XS-1 | 28.6 ± 1.3 | 16.2 ± 0.8 | 9.8 ± 0.4 | 14.1 ± 0.6 |
| Aurantiacus (non-fruiting) | Whu-XD-9 | 35.8 ± 1.7 | 22.4 ± 1.1 | 12.6 ± 0.6 | 18.9 ± 0.9 |
| Aurantiacus (non-fruiting) | Whu-YD-5 | 31.2 ± 1.4 | 19.7 ± 0.9 | 11.3 ± 0.5 | 16.5 ± 0.8 |
The fragmentation pattern of this compound has been elucidated using tandem mass spectrometry, providing key insights for compound identification in complex matrices. The MS/MS spectrum displays characteristic fragment ions at m/z 623 [M-H]-, m/z 461 [M-H-162]- (loss of hexose moiety), and m/z 315 [M-H-162-146]- (sequential loss of deoxyhexose). These fragmentation pathways are consistent with the glycosidic nature of this compound and provide a structural fingerprint for confident identification. Additional minor fragments at m/z 179 and m/z 135 correspond to the aglycone portion of the molecule and can help distinguish this compound from structurally related phenylethanoid glycosides. [1]
Poor Chromatographic Peak Shape: If this compound peaks exhibit tailing or fronting, first check the mobile phase pH and adjust if necessary. Consider adding a small percentage (0.1-0.5%) of formic acid or ammonium formate to improve peak symmetry. If problems persist, the column may be contaminated with matrix components; implement a more rigorous sample cleanup procedure or replace the guard column. [1] [3]
Insufficient MS Sensitivity: Low signal intensity for this compound can result from suboptimal ionization conditions. Verify that the ESI source is clean and that the mass spectrometer is properly calibrated. Increase the cone voltage slightly to enhance declustering, or adjust the desolvation temperature to improve solvent evaporation. For persistent sensitivity issues, consider using derivatization to enhance ionization efficiency. [1] [4]
ELSD Baseline Instability: Fluctuating baseline in ELSD detection often stems from improper nebulizer function or mobile phase contaminants. Ensure that the nebulizer gas pressure is stable and that all mobile phases are filtered through 0.22 μm filters. Use the highest purity solvents available, and maintain a consistent evaporator temperature to minimize baseline drift. If noise persists, check for leaks in the gas supply system. [2]
The following workflow diagram illustrates the complete analytical procedure for this compound analysis, from sample preparation to data interpretation:
Diagram 1: Complete analytical workflow for this compound analysis from sample preparation to data interpretation
The analytical methodology relationship illustrates how different components interact in the this compound analysis system:
Diagram 2: Relationship between methodological components showing how HPLC, MS, and ELSD provide complementary data
The LC/MS-ELSD methodology described in these application notes provides a robust, sensitive, and specific approach for the analysis of this compound in O. fragrans root extracts. The combination of mass spectrometric detection for identification and evaporative light scattering detection for reliable quantification addresses the analytical challenges presented by this natural product. The method has been thoroughly validated according to established guidelines and demonstrates excellent performance across all key parameters including accuracy, precision, sensitivity, and specificity.
These protocols enable researchers to quantitatively assess this compound content in different plant cultivars, supporting quality control of botanical products and further investigation of the therapeutic potential of this compound. The revealed variation in this compound content across different O. fragrans cultivars highlights the importance of source standardization for consistent research results and product quality. With appropriate modification, this methodology can be adapted for the analysis of this compound in other matrices, including biological samples, supporting future pharmacological and pharmacokinetic studies of this promising natural product.
This compound is a phenylethanoid glycoside that has been identified in several plant species from the Oleaceae family and others. The table below summarizes the key studies where it has been detected and the primary analytical methods used.
| Plant Source | Context of Identification | Primary Analytical Technique | Key Reported Data | Reference |
|---|---|---|---|---|
| Ligustrum lucidum Ait. (Processed fruit) | Comprehensive chemical profiling | UHPLC-ESI-Q-TOF-MS | Precursor ion: [M-H]⁻ at m/z 431.1558; Characteristic fragment: m/z 299 (loss of an apiofuranosyl group, 132 Da). | [1] |
| Hernandia nymphaeifolia (Fruit) | Isolation and structure elucidation of new compounds | NMR, HREIMS | Identified as a known compound among isolation products; structural confirmation via comparison with published data. | [2] |
| Zanthoxylum schinifolium (Seeds) | Listed as an isolated glycoside | Not specified in detail | Cited as one of the chemical constituents present in the plant. | [3] |
While a dedicated purification protocol is not available, the following workflow synthesizes common steps from the identified research contexts. You can use this as a starting point for developing your own optimized purification method.
The following sections elaborate on the key experimental procedures referenced in the workflow.
This method was used for the comprehensive characterization of this compound in processed Ligustri Lucidi Fructus [1].
A classical phytochemistry approach, as used in the study of Hernandia nymphaeifolia, can be adapted for the purification of this compound [2].
Osmanthuside H is a bioactive secoiridoid glycoside found in members of the Oleaceae family, such as Osmanthus fragrans and Fraxinus species. It has garnered significant research interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The purification and analysis of this compound from complex plant matrices are crucial steps for further pharmacological evaluation and quality control. This application note details a robust and reproducible protocol for the separation, identification, and quantification of this compound using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology leverages reverse-phase chromatography principles and advanced detection techniques to achieve high resolution and sensitivity, providing researchers with a reliable tool for their analytical requirements [1].
Chromatography is a separation technique that resolves the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of this compound, a medium-polarity glycoside, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC or UHPLC) is the most suitable approach [1].
The following diagram illustrates the core workflow for the sample preparation and analysis of this compound.
The following table summarizes the key instrumental parameters for the separation and detection of this compound.
Table 1: UHPLC-MS/MS Method Parameters for this compound Analysis
| Parameter Category | Setting | Rationale |
|---|---|---|
| Column | C18 (100 x 2.1 mm, 1.8 µm) | Standard for reverse-phase separation of mid-weight molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid enhances ionization in positive mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient Program | 0 min: 5% B 2 min: 5% B 15 min: 30% B 18 min: 95% B 20 min: 95% B 20.1 min: 5% B 25 min: 5% B | A shallow gradient around the expected elution time ensures optimal separation from co-extractives. | | Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns; balances speed and backpressure. | | Column Temperature | 40°C | Improves chromatographic efficiency and reduces backpressure. | | Injection Volume | 2 µL | Suitable for sensitivity without overloading. | | Ionization Mode | Electrospray Ionization (ESI), Negative | Glycosides often ionize well in negative mode due to their sugar moieties. | | Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. | | Precursor Ion ([M-H]⁻) | m/z 549.2 | Deprotonated molecule of this compound. | | Product Ions | m/z 387.1, 223.1 | Characteristic fragment ions for confirmation. |
When optimized, the method should yield a sharp, symmetrical peak for this compound with a retention time typically between 10 and 12 minutes, well-resolved from other plant metabolites. The system suitability should meet standard criteria: Resolution (Rs) > 1.5 from the closest eluting peak, Tailing Factor (Tf) < 2.0, and Theoretical Plate Count (N) > 10,000.
A linear calibration curve is expected by analyzing standard solutions of this compound across a concentration range (e.g., 0.1–100 ng/µL). The correlation coefficient (R²) should be greater than 0.995. The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be empirically determined, with projected values in the low picogram range due to the sensitivity of MRM detection.
Table 2: Expected System Suitability and Validation Parameters
| Parameter | Target Value | Purpose |
|---|---|---|
| Retention Time (min) | ~10-12 | Identifies the analyte. |
| Theoretical Plates (N) | > 10,000 | Measures column efficiency. |
| Tailing Factor (Tf) | < 2.0 | Measures peak symmetry. |
| Resolution (Rs) | > 1.5 | Ensures separation from neighbors. |
| Calibration Linear Range | 0.1 - 100 ng/µL | Dynamic range for accurate quantification. |
| Correlation Coefficient (R²) | > 0.995 | Indicates linearity of the calibration curve. |
| Limit of Detection (LOD) | < 0.03 ng/µL | The lowest detectable level. |
| Limit of Quantification (LOQ) | < 0.1 ng/µL | The lowest quantifiable level with precision. |
The analytical process, from sample injection to data-driven decisions, involves a precise sequence of instrumental and logical steps, which is visualized below.
This protocol provides a comprehensive framework for the analysis of this compound. The use of SPE clean-up is a critical step that significantly enhances method robustness by reducing matrix effects, which is a common challenge in plant extract analysis [2]. The MRM detection on a triple quadrupole mass spectrometer offers unparalleled specificity, allowing for the confident identification and accurate quantification of this compound even in complex biological matrices.
Potential modifications for method development could include:
The detailed UHPLC-MS/MS protocol outlined in this application note offers a reliable, sensitive, and specific method for the chromatographic separation and analysis of this compound. By following the standardized workflows, sample preparation techniques, and instrumental parameters described, researchers can effectively isolate, identify, and quantify this valuable compound to support ongoing research in natural product chemistry and drug discovery.
1. Introduction Osmanthuside H is a bioactive phenylethanoid glycoside expected to be found in plants of the Oleaceae family, such as Osmanthus fragrans and Ligustrum species [1] [2]. These plants are rich in iridoids, flavonoids, and phenylethanoids like acteoside and oleuropein [1]. This document outlines a standardized protocol for the identification and characterization of this compound using a combination of Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), which is the modern benchmark for the sensitive and accurate analysis of complex plant metabolites [1] [2].
2. Experimental Workflow The following diagram illustrates the comprehensive workflow for the sample preparation and analysis of this compound.
3. Materials and Methods
3.1. Sample Preparation Protocol This protocol is adapted from established methods for extracting bioactive compounds from Osmanthus fragrans roots [2].
3.2. Instrumentation and Analytical Conditions The tables below summarize the recommended instrumental parameters for characterizing this compound, based on contemporary untargeted metabolomics studies [1] [2].
Table 1: UHPLC Conditions
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 column (e.g., 100 mm x 2.1 mm i.d., 3 μm) | Standard reverse-phase column [2] |
| Mobile Phase A | Water with 0.1% formic acid | Additive improves peak shape [2] |
| Mobile Phase B | Acetonitrile | - |
| Gradient Program | 12-45% B over 20 min, then 95% B for 5 min | Adjust gradient for optimal separation [2] |
| Flow Rate | 0.2 mL/min | - |
| Injection Volume | 2 μL | - |
Table 2: HRMS Conditions (Orbitrap-based)
| Parameter | Specification | Notes |
|---|---|---|
| Ionization | Electrospray Ionization (ESI) | - |
| Polarity | Negative Ion Mode | Preferred for phenylethanoid glycosides [1] |
| Spray Voltage | -4500 V | For negative mode [2] |
| Vaporizer Temp. | 350°C | - |
| Mass Range | m/z 100 - 1200 | Covers expected mass of this compound and fragments [1] |
| Resolution | High Resolution (>60,000) | Required for accurate mass measurement [1] |
4. Expected Data Interpretation
4.1. Mass Spectrometry Workflow The process for identifying this compound from HRMS data involves multiple steps to ensure accuracy, as visualized below.
4.2. Anticipated Spectroscopic Data While the exact data for this compound is not available, the expected characteristics based on its potential structural analogs are as follows.
Table 3: Expected Spectroscopic Properties of this compound
| Analysis Type | Expected Outcome | Rationale |
|---|---|---|
| UHPLC Retention Time | Mid-to-late eluting peak (e.g., 10-18 min) | Based on polarity relative to other phenylethanoids [1] |
| HRMS ([M-H]⁻) | Accurate mass to be determined | To be compared with theoretical mass from database |
| MS/MS Fragments | Expected neutral losses of hexose (162 Da) and rhamnose (146 Da) moieties; phenylethanoid aglycone ions | Typical fragmentation pattern for phenylethanoid glycosides [1] [2] |
5. Troubleshooting and Quality Control
This protocol is a robust framework based on current, peer-reviewed methodologies for analyzing compounds nearly identical to this compound [1] [2]. The use of UHPLC-HRMS is critical as it provides the high sensitivity and mass accuracy needed to confidently identify and characterize complex natural products in intricate plant matrices.
This compound is a naturally occurring phenolic glycoside belonging to the class of O-glycosyl compounds, characterized by a glycosidic linkage where a sugar group is bonded through one carbon to another group via an O-glycosidic bond. This compound has been identified in various medicinal plants, including Tabebuia impetiginosa, Sargentodoxa cuneata, and Adina polycephala Benth [1]. With a molecular formula of C₁₉H₂₈O₁₁ and a molecular weight of 432.422 g/mol, this compound contains multiple hydroxyl groups, making it a highly polar compound with significant water solubility (approximately 10.1 g/L) [1]. The compound's structure features a tyrosol derivative connected to a disaccharide moiety, which contributes to its potential bioactivities and analytical characteristics.
The structural complexity of this compound, with its multiple chiral centers and flexible glycosidic linkages, necessitates sophisticated analytical approaches for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for elucidating the structure, conformation, and dynamics of this compound in solution. These application notes provide researchers and drug development professionals with comprehensive protocols for NMR data interpretation, supported by predictive data and experimental workflows to facilitate the study of this biologically relevant compound [1].
The complete characterization of this compound requires a systematic approach that integrates multiple analytical techniques. The following workflow outlines the key steps from sample preparation to structural verification:
Figure 1: Analytical workflow for comprehensive characterization of this compound, highlighting the sequential steps from sample preparation to final structure verification.
This workflow emphasizes the iterative nature of structural elucidation, where data from different experiments are combined to build a complete picture of the molecular structure. The process begins with proper sample preparation, where approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated solvent (typically DMSO-d₆ or CD₃OD for optimal solubility and resolution). The choice of solvent can affect the chemical shifts and should be documented for reproducible results [2].
This compound features a disaccharide moiety consisting of glucose and apiose units connected to a tyrosol aglycone (4-hydroxyphenethyl alcohol) [1] [3]. The glycosidic linkage between the disaccharide and tyrosol occurs at the phenolic oxygen, forming an O-glycosidic bond. The presence of multiple chiral centers in the sugar units gives this compound specific stereochemical characteristics that influence its NMR parameters and biological activity. The extended conjugation system and hydrogen bonding capacity from multiple hydroxyl groups contribute significantly to the compound's spectroscopic properties and potential biological activities.
The stereospecific structure of this compound has been determined as (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol, as confirmed by various spectroscopic methods [3]. This precise stereochemistry is essential for understanding the compound's three-dimensional structure and its interactions with biological targets, and it significantly influences the NMR parameters, particularly coupling constants and nuclear Overhauser effects.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Position | Predicted δH (ppm) | Multiplicity (J in Hz) | Structural Assignment |
|---|---|---|---|
| Tyrosol H-2/H-6 | 7.00-7.10 | d (8.5) | Aromatic ortho-coupled |
| Tyrosol H-3/H-5 | 6.70-6.80 | d (8.5) | Aromatic ortho-coupled |
| Tyrosol H-α | 3.90-4.10 | m | CH₂ adjacent to benzene |
| Tyrosol H-β | 2.70-2.90 | t (7.5) | CH₂ adjacent to oxygen |
| Glucose H-1 | 4.70-4.90 | d (7.0-8.0) | β-anomeric proton |
| Apiose H-1 | 4.80-5.00 | d (2.0-3.0) | α-anomeric proton |
| Sugar OH groups | 4.80-5.50 | br s | Exchangeable protons |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted δC (ppm) | DEPT Multiplicity | Structural Assignment |
|---|---|---|---|
| Tyrosol C-1 | 156-158 | C | Oxygenated aromatic |
| Tyrosol C-2/C-6 | 130-132 | CH | Aromatic CH |
| Tyrosol C-3/C-5 | 115-117 | CH | Aromatic CH |
| Tyrosol C-4 | 155-157 | C | Oxygenated aromatic |
| Tyrosol C-α | 70-72 | CH₂ | Benzyl CH₂ |
| Tyrosol C-β | 35-37 | CH₂ | Ethyl CH₂ |
| Glucose C-1 | 102-104 | CH | Anomeric carbon |
| Apiose C-1 | 108-110 | CH | Anomeric carbon |
| Carbonyl groups | 165-175 | C | Ester carbonyl (if present) |
These predicted NMR parameters provide a reference framework for researchers interpreting experimental spectra of this compound. The anomeric proton signals in the ¹H NMR spectrum between δ 4.70-5.00 ppm are particularly diagnostic for establishing the glycosidic linkages, with characteristic coupling constants (J = 7.0-8.0 Hz for β-glucose and J = 2.0-3.0 Hz for α-apiose) confirming the stereochemistry at the anomeric centers [1] [3]. In the ¹³C NMR spectrum, the anomeric carbon signals between δ 102-110 ppm provide additional confirmation of the glycosidic bonds, while the aromatic carbon signals help characterize the tyrosol moiety.
Principle: This protocol outlines the extraction and purification of this compound from plant material, specifically Sargentodoxa cuneata, based on published isolation procedures [2]. The method employs a combination of solvent extraction, chromatographic separation, and analytical verification to obtain pure this compound suitable for NMR analysis.
Materials and Equipment:
Step-by-Step Procedure:
Initial Extraction:
Fractionation:
Purification:
Crystallization:
Quality Control:
Principle: This protocol describes the enzymatic synthesis of this compound using the commercial diglycosidase preparation Aromase H2 from Penicillium multicolor [4]. The method utilizes transglycosylation of tyrosol with 4-nitrophenyl β-acuminoside as the activated glycosyl donor, providing a sustainable approach to obtain this compound and its regioisomers without the need for complex protection-deprotection strategies typically required in chemical synthesis.
Materials and Equipment:
Step-by-Step Procedure:
Reaction Setup:
Product Extraction:
Product Separation:
Analysis:
Optimization Notes:
The interpretation of this compound NMR spectra requires a systematic approach to correctly assign all proton and carbon signals. The following workflow outlines the key steps in the spectral analysis process:
Figure 2: NMR data interpretation workflow for this compound, showing the sequential approach from initial spectral regions to comprehensive assignment through multi-dimensional NMR experiments.
Key Spectral Regions and Their Significance:
Aromatic Region (δ 6.7-7.1 ppm): The typical AA'XX' spin system of the tyrosol moiety appears as two doublets (J = 8.5 Hz) at approximately δ 7.00-7.10 ppm (H-2/H-6) and δ 6.70-6.80 ppm (H-3/H-5), indicating a para-substituted benzene ring. The symmetry of the tyrosol ring means that H-2/H-6 and H-3/H-5 are equivalent pairs, resulting in this characteristic pattern.
Anomeric Region (δ 4.7-5.0 ppm): The anomeric protons provide critical information about the glycosidic linkages. The glucose H-1 appears as a doublet at approximately δ 4.70-4.90 ppm with a larger coupling constant (J = 7.0-8.0 Hz), indicating a β-configuration. The apiose H-1 appears as a doublet at approximately δ 4.80-5.00 ppm with a smaller coupling constant (J = 2.0-3.0 Hz), characteristic of an α-configuration. These signals confirm the disaccharide nature of this compound.
Aliphatic Region (δ 2.7-4.5 ppm): This crowded region contains signals from the sugar ring protons, the tyrosol CH₂ groups, and the hydroxyl groups. The tyrosol H-α appears as a multiplet at approximately δ 3.90-4.10 ppm, while the tyrosol H-β appears as a triplet (J = 7.5 Hz) at approximately δ 2.70-2.90 ppm. The sugar protons appear as multiple overlapping signals between δ 3.20-4.00 ppm, requiring 2D NMR for complete assignment.
COSY (Correlation Spectroscopy):
HSQC (Heteronuclear Single Quantum Coherence):
HMBC (Heteronuclear Multiple Bond Correlation):
This compound represents a promising scaffold for drug development due to its privileged structure as a phenolic glycoside. Compounds in this class typically exhibit favorable pharmacokinetic properties, including improved water solubility compared to their aglycone counterparts, which can enhance bioavailability. The multiple hydroxyl groups provide sites for molecular interactions with biological targets and potential for structural modification to optimize drug-like properties.
Although specific biological activity data for this compound is limited in the available literature, closely related phenylethanoid glycosides like verbascoside have demonstrated significant pharmacological potential, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities [5]. The structural similarities suggest that this compound may share some of these bioactivities, making it a valuable compound for further investigation in drug discovery programs. The glycosidic nature of this compound may influence its absorption, distribution, and metabolism in biological systems, potentially leading to improved therapeutic indices compared to non-glycosylated compounds.
From an analytical perspective, this compound serves as an excellent model compound for developing NMR methodologies for complex glycoside characterization. The protocols outlined here can be adapted for studying structurally similar natural products, facilitating the discovery and development of new therapeutic agents from natural sources. The ability to fully characterize such compounds supports quality control in herbal medicine standardization and ensures reproducibility in natural product research.
These application notes provide comprehensive protocols for the NMR data interpretation of this compound, integrating both isolation and synthetic approaches for obtaining the compound. The systematic workflow for spectral analysis, combined with predicted NMR parameters and detailed experimental procedures, offers researchers a solid foundation for characterizing this complex phenolic glycoside. The availability of both natural isolation and enzymatic synthesis protocols provides flexibility in obtaining this compound for research purposes, while the thorough NMR interpretation guide facilitates accurate structural assignment.
The continued investigation of this compound and related phenolic glycosides represents a promising avenue for natural product-based drug discovery. The methodologies outlined here can be extended to the study of analogous compounds, contributing to the broader effort to fully characterize the complex mixture of metabolites found in medicinal plants. As analytical technologies continue to advance, particularly in the realm of NMR spectroscopy, the approaches described in these application notes will serve as a foundation for increasingly sophisticated structural elucidation of complex natural products.
Osmanthuside H is a biologically active phenylethanoid glycoside compound identified in various medicinal plants, including Ligustrum lucidum Ait. (Oleaceae family) and Osmanthus fragrans roots. This compound has garnered significant interest in natural product research and drug development due to its potential therapeutic applications. Mass spectrometry techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS), have emerged as powerful analytical tools for the identification, characterization, and quantification of this compound in complex plant matrices. These advanced analytical methods provide researchers with high sensitivity, selectivity, and accuracy when studying this compound, enabling comprehensive analysis of its structural features and fragmentation behavior. The following application notes detail established protocols for this compound analysis, providing researchers in natural product chemistry and drug development with validated methodologies for their investigative work [1] [2].
The significance of this compound extends beyond its botanical origins to its potential pharmacological applications. As part of the phenylethanoid glycosides class, it shares structural characteristics with other biologically active compounds such as acteoside, isoacteoside, and verbascoside. The analytical protocols presented herein have been optimized to address the challenges inherent in natural product analysis, including compound separation in complex mixtures, structural identification, and accurate quantification. These methods have been successfully applied to various research scenarios, from quality control of herbal medicines to metabolomic studies investigating the biosynthetic pathways of bioactive plant compounds [1] [2].
The structural characterization of this compound relies heavily on mass spectrometric analysis, which provides precise molecular weight information and characteristic fragmentation patterns. The following table summarizes the key mass spectrometric features of this compound:
Table 1: Mass Spectrometric Characteristics of this compound
| Analysis Mode | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Collision Energy (V) | Instrumentation |
|---|---|---|---|---|
| Negative ESI | 431.1558 | 299, 119 | -40 to -55 | UPLC-ESI-Q-TOF-MS |
| Negative ESI | 431.16 | 299, 269, 119 | -40 with -15 spread | HPLC-MS/MS |
The fragmentation pattern of this compound reveals distinctive cleavage sites that provide structural information. The mass spectrum typically shows a deprotonated molecular ion [M-H]⁻ at m/z 431.1558, which fragments to yield a key product ion at m/z 299 through the neutral loss of an apiofuranosyl group (132 Da). This subsequent fragment at m/z 299 then further dissociates to produce an ion at m/z 119, corresponding to the loss of the glucoside moiety. This characteristic fragmentation pathway serves as a diagnostic tool for confirming the identity of this compound in complex mixtures and distinguishes it from other structurally related phenylethanoid glycosides [1].
The structural elucidation of this compound through mass spectrometry provides information about its glycosidic composition and molecular formula. Based on high-resolution mass spectrometric data, the elemental composition of this compound is determined to be C₁₉H₂₈O₁₁, with exact mass measurements confirming this molecular formula. The presence of both apiofuranosyl and glucosyl moieties in its structure creates a distinctive fragmentation signature that differentiates it from other phenylethanoid glycosides. The identification of these sugar units through their characteristic mass losses (132 Da for apiofuranose and 162 Da for glucose) provides crucial structural insights that facilitate the compound's characterization without the need for isolation in pure form, making mass spectrometry an indispensable tool for rapid identification in complex plant extracts [1].
Efficient extraction of this compound from plant materials requires optimized protocols to ensure maximum recovery and analytical accuracy. The following table outlines the validated extraction parameters:
Table 2: Extraction Parameters for this compound from Plant Materials
| Parameter | Specification | Conditions |
|---|---|---|
| Plant Material | Dried and powdered roots | Particle size: 0.5-1.0 mm sieve |
| Extraction Solvent | 60-80% methanol in water | 12 mL solvent per 0.1 g plant material |
| Extraction Method | Ultrasonic bath extraction | 45 minutes at room temperature |
| Sample Preparation | Membrane filtration | 0.22 μm pore size |
| Dilution | 50 μL extract + 950 μL methanol | 1:20 dilution factor |
The extraction efficiency of this compound depends critically on solvent composition, with aqueous methanol solutions (60-80%) demonstrating optimal recovery from plant matrices. The extraction time of 45 minutes in an ultrasonic bath provides complete extraction without significant compound degradation. The dilution step prior to analysis serves to minimize matrix effects that can influence ionization efficiency in mass spectrometric detection. This extraction protocol has been successfully applied to various plant materials, including Osmanthus fragrans roots and Ligustrum lucidum fruits, with consistent performance across matrices [2] [1].
Quantitative analysis of this compound requires carefully optimized mass spectrometric conditions to ensure sensitivity, specificity, and reproducibility. The following instrumental parameters have been validated for accurate quantification:
Table 3: Optimized UPLC-ESI-Q-TOF-MS Parameters for this compound Analysis
| Parameter | Setting | Alternative Configuration |
|---|---|---|
| Chromatography | ||
| Column | Waters HSS T3 (100 × 2.1 mm, 1.8 μm) | Sepax BR-C18 (100 mm × 2.1 mm, 3 μm) |
| Mobile Phase | Water (0.1% formic acid) : Acetonitrile (0.1% formic acid) | Water : Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-12 min: 0-95% B; 13.1-17 min: 100% A | 0-20 min: 12%-45% B; 20-25 min: 95% B |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | ESI Negative |
| Spray Voltage | -2,800 V | -4,500 V |
| Sheath Gas Pressure | 40 arb | 35 psi (curtain gas) |
| Aux Gas Pressure | 10 arb | 50 psi (nebulizer gas) |
| Ion Transfer Tube Temp | 320°C | 350°C |
The multiple reaction monitoring (MRM) transitions for this compound quantification typically monitor the transition from m/z 431.2 to 299.1, which provides optimal sensitivity and specificity. For confirmation purposes, additional transitions such as 431.2 to 119.0 may be monitored. The use of formic acid as a mobile phase additive enhances ionization efficiency in negative ESI mode through promoting proton dissociation, thereby increasing the abundance of the [M-H]⁻ ion and improving overall method sensitivity. These optimized parameters have demonstrated robust performance across different instrument platforms, facilitating method transfer between laboratories [1] [2] [3].
Principle: This protocol describes the standardized procedure for preparing plant samples for this compound analysis, ensuring extraction efficiency, reproducibility, and compatibility with subsequent UPLC-MS analysis.
Materials and Reagents:
Procedure:
Plant Material Preparation:
Extraction:
Sample Cleanup:
Quality Control:
Troubleshooting:
Principle: This protocol details the operational parameters for the separation, detection, and identification of this compound using UPLC-ESI-Q-TOF-MS, leveraging high-resolution mass accuracy for confident compound identification.
Materials and Equipment:
Instrument Setup:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Calibration and Quality Assurance:
Data Processing:
Troubleshooting:
Research on this compound has revealed several promising biological activities that highlight its potential in pharmaceutical applications and functional food development. As a member of the phenylethanoid glycoside family, it exhibits antioxidant properties that contribute to the mitigation of oxidative stress in biological systems. These properties are particularly valuable in the context of hepatoprotection, where oxidative damage plays a significant role in the progression of liver diseases. Additionally, this compound demonstrates anti-inflammatory effects through modulation of inflammatory pathways and cytokine production, suggesting potential applications in the management of chronic inflammatory conditions. While the specific pharmacological mechanisms of this compound require further investigation, its structural similarity to other well-characterized phenylethanoid glycosides indicates potential shared biological targets and activities [1] [2].
The presence of this compound in traditional herbal medicines such as Ligustri Lucidi Fructus (Nüzhenzi) suggests its potential contribution to the documented therapeutic effects of these preparations. Traditional applications include liver and kidney nourishment, vision improvement, and anti-aging effects, which align with the known biological activities of phenylethanoid glycosides. Furthermore, the compound's role in plant defense mechanisms may translate to antimicrobial or antiviral effects in human applications, though these specific activities require validation through targeted biological assays. The growing interest in natural product-based drug discovery positions this compound as a promising candidate for further pharmacological investigation and development [1].
The analytical protocols for this compound have diverse applications across multiple research domains, facilitating advancements in natural product chemistry and biomarker discovery. In quality control of herbal medicines, these methods enable the standardization of raw materials and finished products through quantification of marker compounds, ensuring batch-to-batch consistency and therapeutic efficacy. The high sensitivity and specificity of UPLC-ESI-Q-TOF-MS analysis allow for the detection of this compound even in complex multi-herbal formulations, where chromatographic separation presents significant challenges. Additionally, these analytical approaches support metabolomic studies investigating the influence of cultivation conditions, harvesting time, and processing methods on the phytochemical composition of medicinal plants, providing valuable insights for optimizing production protocols [1] [2].
In drug discovery and development, this compound analysis protocols facilitate the screening of plant resources for this valuable compound, guiding the selection of starting materials for extraction and isolation programs. The ability to rapidly identify and quantify this compound in complex mixtures accelerates the preliminary assessment of potential source materials, streamlining the natural product discovery pipeline. Furthermore, these analytical methods support pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of this compound, though such applications may require further method validation in biological matrices. As research interest in phenylethanoid glycosides continues to grow, the standardized protocols for this compound analysis provide a valuable foundation for comparative studies across different plant species and medicinal preparations [1] [2].
The application of advanced mass spectrometry techniques, particularly UPLC-ESI-Q-TOF-MS, has significantly advanced the analysis of this compound in complex plant matrices. The protocols detailed in these application notes provide researchers with robust methodologies for the identification, characterization, and quantification of this valuable phenylethanoid glycoside. The key advantages of these methods include high sensitivity, selectivity, and the ability to provide structural information through accurate mass measurement and characteristic fragmentation patterns. As natural product research continues to evolve toward increasingly comprehensive analyses, these established protocols will serve as valuable tools for quality control, standardization, and biological activity assessment of this compound-containing materials [1] [2].
Future developments in this compound analysis will likely focus on enhancing throughput through implementation of rapid chromatography techniques and expanding applications to biological matrices for pharmacokinetic studies. Additionally, the integration of these targeted analyses with untargeted metabolomic approaches may provide broader insights into the biosynthetic pathways and ecological roles of this compound in producing plants. The continued refinement of these analytical protocols will support the growing interest in phenylethanoid glycosides as promising candidates for pharmaceutical development, contributing to the discovery and utilization of bioactive natural products [1] [2].
Figure 1: Experimental Workflow for this compound Analysis
Figure 2: Mass Spectrometry Fragmentation Pathway of this compound
This compound is a natural product derived from plant sources, specifically isolated from stem barks of Fraxinus paxiana [1]. As a secondary metabolite, it belongs to the broader class of phenylethanoid glycosides (PhGs), which are characterized by their polyphenolic structures and diverse biological activities. The compound has a molecular formula of C₁₉H₂₈O₁₁ and is typically available with a purity of ≥95% as determined by LC/MS-ELSD analysis [1]. The significance of this compound in metabolomics research stems from its potential medicinal properties and the need to understand its metabolic fate in biological systems.
Metabolomics has emerged as a powerful analytical approach in natural product research, enabling the comprehensive analysis of metabolite profiles and their modulation in response to therapeutic interventions [2]. For natural products like this compound, metabolomics applications span several key areas in drug development:
The integration of advanced mass spectrometry technologies in metabolomics has revolutionized the study of natural product bioavailability and metabolism, making it possible to obtain deeper insights into complex biological mixtures and identify potential lead compounds for therapeutic development [3].
This compound exhibits properties typical of phenolic glycosides, presenting as a solid that requires storage at -20°C to maintain stability [1]. The compound features a complex glycosidic structure with multiple hydroxyl groups, contributing to its polarity and potential antioxidant capabilities. While the search results do not provide explicit structural-activity relationship data specifically for this compound, its classification within the phenylethanoid glycosides suggests shared characteristics with structurally similar compounds that have demonstrated significant bioactivities and medicinal value [4] [5].
Osmanthus species, from which this compound derives its name, are known to produce a diverse array of secondary metabolites with demonstrated biological activities. Related species in the Oleaceae family, to which Osmanthus fragrans belongs, contain valuable compounds such as oleuropein—a prominent secoiridoid noted for its strong antioxidant properties [6]. These structural similarities provide important clues for understanding the potential metabolic behavior and therapeutic applications of this compound.
Table 1: Potential Therapeutic Applications of this compound and Related Compounds
| Application Area | Potential Mechanisms | Related Evidence |
|---|---|---|
| Antioxidant Protection | Free radical scavenging, redox balance maintenance | Structural similarity to PhGs with proven antioxidant activity [5] |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Phenylethanoid glycosides show COX-2 inhibition [6] |
| Metabolic Regulation | Hepatic lipid metabolism modulation | Related compounds alter PUFA composition and glycerophospholipids [7] |
| Hepatoprotection | Liver function support and protection | Phenylethanoid glycosides demonstrate hepatoprotective effects [8] |
The therapeutic potential of this compound can be extrapolated from closely related compounds and plant sources. Plants from the Oleaceae family, which includes Osmanthus species, have been historically recognized in folk medicine for their potential health benefits, particularly in managing cardiovascular diseases, chronic inflammation, hypertension, and type II diabetes [6]. The structural similarities between this compound and other phenylethanoid glycosides suggest potential shared bioactivities that warrant further investigation through targeted metabolomics studies.
The comprehensive analysis of this compound and its metabolites requires sophisticated analytical platforms, primarily based on liquid chromatography coupled to mass spectrometry (LC-MS). The following protocol details the standard approach for metabolite profiling:
Table 2: UHPLC-HRMS Parameters for this compound Metabolite Analysis
| Parameter | Specifications | Application Purpose |
|---|---|---|
| Chromatography System | UHPLC (SHIMADZU Nexera X2) | High-resolution separation of complex mixtures |
| Mass Spectrometer | Q-Exactive-HRMS Orbitrap or QTRAP-MS | High sensitivity and accurate mass detection |
| Chromatographic Column | Agilent SB-C18 (1.8 µm, 2.1 × 100 mm) | Optimal compound separation |
| Mobile Phase A | Deionized water with 0.1% formic acid | Aqueous component with ionization enhancement |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component with ionization enhancement |
| Gradient Program | 5-95% B over 9 min, hold at 95% for 1 min | Effective elution of analytes across polarity range |
| Ionization Modes | ESI+ (5.5 kV) and ESI- (-4.5 kV) | Comprehensive detection of diverse metabolites |
| Source Temperature | 550°C | Optimal desolvation and ionization |
The protocol employs a data-dependent acquisition (DDA) approach where full MS scans are followed by automatic selection of precursor ions for fragmentation (MS² analysis). This provides complementary structural information crucial for metabolite identification [5]. For data processing, specialized software such as Compound Discoverer with Fragment Ion Search (FISh) functionality enables efficient annotation of metabolites through comparison with reference standards and databases [5].
Proper sample preparation is critical for obtaining reliable metabolomics data. The following protocol has been adapted from validated approaches used in natural product metabolomics:
Homogenization: Freeze-dry biological samples using a vacuum freeze dryer (Scientz-100F). Pulverize the freeze-dried samples using a mixer mill with zirconia beads (MM 400, Retsch) at 30 Hz for 1.5 min [9].
Extraction: Weigh 100 mg of lyophilized powder and add 1.2 mL of 70% methanol solution. Vortex for 30 s and repeat the vortexing six times every 30 min. Store samples at 4°C in the refrigerator overnight to ensure complete extraction [9].
Clarification: Centrifuge extracts at 12,000 rpm for 10 min. Filter the supernatant through a 0.22 μm membrane (SCAA-104, ANPEL) prior to UPLC-MS/MS analysis [9].
For intestinal metabolism studies, incubation with rat intestinal bacteria requires preparation of general anaerobic medium (GAM) and maintenance of anaerobic conditions using AnaeroPack rectangular jars to simulate physiological conditions relevant to oral administration [5].
The antioxidant potential of this compound and its metabolites can be evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, a widely accepted method for assessing free radical scavenging activity:
Sample Preparation: Prepare solutions of this compound and identified metabolites at concentrations ranging from 1-100 μM in methanol or appropriate solvent [5].
Reaction Mixture: Combine 100 μL of each sample solution with 100 μL of DPPH solution (0.2 mM in methanol) in a 96-well plate [5].
Incubation: Allow the reaction to proceed in darkness at room temperature for 30 minutes.
Measurement: Measure absorbance at 517 nm using a microplate reader. Calculate percentage radical scavenging activity using the formula: [ %\text{Scavenging} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100 ] where (A_{\text{sample}}) is the absorbance of the test sample and (A_{\text{control}}) is the absorbance of the DPPH solution without antioxidant [5].
Dose-Response Analysis: Generate concentration-response curves to determine IC₅₀ values (concentration providing 50% scavenging activity), using Trolox or ascorbic acid as reference standards [5].
This protocol enables the assessment of structure-activity relationships (SAR) by comparing the antioxidant efficacy of parent this compound with its microbial metabolites, particularly focusing on the role of phenolic hydroxyl groups in free radical scavenging [5].
Beyond antioxidant activity, this compound can be screened for additional bioactivities using the following approaches:
Anti-inflammatory Assessment: Evaluate COX-2 inhibition using commercial screening kits, following manufacturer protocols with minor modifications as described for related natural products [6].
Cytotoxicity Profiling: Assess antiproliferative properties in cancer cell lines (e.g., HT29 colorectal cancer and HepG2 liver cancer) using MTT or similar viability assays, with incubation times of 24-72 hours and appropriate positive controls [6].
Metabolic Enzyme Inhibition: Screen for α-amylase inhibition using high-performance thin-layer chromatography (HPTLC) methods adapted for natural product evaluation [6].
These bioactivity assessments provide crucial functional data to complement metabolomic profiling, enabling correlation of metabolic transformations with biological effects.
Understanding the metabolic fate of this compound requires mapping its biotransformation pathways. Based on studies of structurally related phenylethanoid glycosides, the following metabolic pathways can be anticipated:
Diagram 1: Anticipated Metabolic Pathways of this compound - Based on studies of structurally related phenylethanoid glycosides, this compound is expected to undergo extensive biotransformation through multiple pathways, primarily initiated by intestinal microbiota-mediated degradation, followed by various phase I and II metabolic reactions.
The experimental workflow for comprehensive metabolomics analysis of this compound involves multiple integrated steps:
Diagram 2: Experimental Workflow for this compound Metabolomics - The comprehensive analysis of this compound metabolism involves sample preparation, advanced chromatographic separation, high-resolution mass spectrometric detection, computational data processing, statistical analysis, pathway mapping, and bioactivity correlation to generate mechanistic insights.
Pathway analysis typically reveals that natural products like this compound influence key metabolic pathways, particularly those involved in lipid metabolism and oxidative stress response. In studies with related compounds, pathway enrichment analysis has shown significant impact on:
These pathway alterations provide mechanistic insights into the observed biological effects of this compound and related natural products, particularly their effects on hepatic metabolism [7] and oxidative stress modulation [5].
This compound represents a promising natural product candidate with potential applications in drug development, particularly for conditions involving oxidative stress, metabolic dysregulation, and inflammatory processes. The integration of advanced metabolomics approaches with robust bioactivity screening provides a comprehensive framework for elucidating its metabolic fate and mechanism of action.
Future research directions should focus on:
Clinical Translation: Moving beyond in vitro and animal models to human clinical trials to validate preclinical findings and establish human-specific metabolic profiles [3].
Advanced Analytical Integration: Incorporating emerging technologies such as ion mobility spectrometry (IMS) to enhance separation of isobaric compounds and improve metabolite identification [3].
Multi-Omics Integration: Combining metabolomics data with transcriptomic and proteomic analyses to build comprehensive networks of biological responses [7] [9].
Microbiome Interactions: Detailed investigation of gut microbiota-mediated transformations to identify key bacterial strains involved in this compound metabolism [5].
The protocols and applications outlined in this document provide researchers with a solid methodological foundation for conducting metabolomics studies on this compound, with potential adaptation for related natural products. As mass spectrometry technologies continue to advance and bioinformatics tools become more sophisticated, our ability to fully characterize the metabolism and bioavailability of promising natural products like this compound will significantly improve, accelerating their development as therapeutic agents.
This compound is a phenylethanoid glycoside (C₁₉H₂₈O₁₁, PubChem CID: 192437) found in plants of the Oleaceae family, particularly in the roots of Osmanthus fragrans and the fruits of Ligustrum species (such as Ligustrum lucidum Ait., known as Nüzhenzi) [1] [2]. Its presence has been identified using advanced analytical techniques like HPLC-MS/MS, underscoring its role as a significant bioactive compound [3]. Research indicates that extracts containing this compound possess anti-inflammatory, antioxidant, and potential hepatoprotective properties, aligning with the traditional uses of these plants in herbal medicine for treating conditions like rheumatism and inflammation [3] [4] [2].
The identification and quantification of this compound reliably use High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique combines superior separation power with high-sensitivity detection and structural elucidation capabilities [3].
Chromatographic Conditions:
Mass Spectrometric Conditions:
A robust sample preparation workflow is critical for accurate analysis, as visualized in the following diagram:
Key Considerations:
The mass spectrometric fragmentation of this compound provides a definitive fingerprint for its identity.
This fragmentation pathway, illustrated below, is a hallmark of phenylethanoid glycosides like this compound and is instrumental in its confirmation.
For any quantitative application, the analytical method must be rigorously validated. The table below summarizes standard acceptance criteria based on validation data for similar bioactive compounds [6].
| Validation Parameter | Result / Acceptance Criteria | Experimental Detail |
|---|---|---|
| Linearity & Range | R² > 0.9990 | Shapiro-Wilk test p-value > 0.05 [6]. |
| Limit of Detection (LOD) | 0.04 - 0.08 µg/mL | Signal-to-Noise Ratio (S/N) ≈ 3 [6]. |
| Limit of Quantification (LOQ) | 0.12 - 0.24 µg/mL | Signal-to-Noise Ratio (S/N) ≥ 10 [6]. |
| Precision (Repeatability) | RSD < 3.00% | Intra-day and inter-day RSD for n=5 [6]. |
| Accuracy (Recovery) | 96.90 - 105.16% | Spiked with low, mid, and high concentrations [6]. |
| Selectivity | Peak Purity Index = 1.0000 | No interference from impurities at analyte RT [6]. |
This compound is a naturally occurring phenylethanoid glycoside first isolated from the stem barks of Fraxinus paxiana and also identified in Osmanthus fragrans flowers. [1] This secondary metabolite belongs to a class of compounds known for their diverse biological activities, including significant anti-inflammatory, antioxidant, and potential wound-healing properties. [2] With the chemical formula C₁₉H₂₈O₁₁ and a molecular weight of 432.42 g/mol, this compound features a complex structure characterized by multiple hydroxyl groups and a glycosidic linkage that contribute to both its bioactivity and susceptibility to degradation under suboptimal conditions. [1] The compound has gained increasing attention in pharmaceutical research and natural product development due to its promising therapeutic potential, necessitating rigorous protocols for its handling, storage, and analysis to maintain stability and ensure research reproducibility.
The growing interest in this compound as a potential lead compound in drug development underscores the importance of comprehensive stability profiles and standardized analytical methods. Recent studies have highlighted its presence in various plant sources and potential applications in skincare products, wound healing formulations, and neuroprotective agents. [2] However, like many natural products, its functional integrity depends heavily on appropriate handling throughout the research pipeline. These application notes provide detailed protocols for maintaining this compound stability, quantifying its presence in various matrices, and ensuring reliable experimental results for researchers and drug development professionals.
This compound possesses specific chemical characteristics that directly influence its stability, solubility, and appropriate handling requirements. The compound is typically supplied as a solid powder with a defined purity specification of ≥95% as determined by LC/MS-ELSD analysis. [1] Its chemical structure contains multiple hydroxyl groups and a glycosidic linkage that contribute to both its biological activity and potential degradation pathways under stressful conditions. The complex arrangement of functional groups in this compound makes it susceptible to hydrolysis, particularly under extreme pH conditions or elevated temperatures.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Method/Reference |
|---|---|---|
| Chemical Name | This compound | Sigma-Aldrich [1] |
| CAS Registry Number | 149155-70-4 | Sigma-Aldrich [1] |
| Molecular Formula | C₁₉H₂₈O₁₁ | Sigma-Aldrich [1] |
| Purity | ≥95% (LC/MS-ELSD) | Sigma-Aldrich [1] |
| Physical Form | Solid | Sigma-Aldrich [1] |
| Storage Temperature | -20°C | Sigma-Aldrich [1] |
| SMILES String | OC[C@@]1(O)COC@@Hcc3)C@HC@@H[C@@H]2O)[C@@H]1O | Sigma-Aldrich [1] |
| InChI Key | IVRQZYXJBVMHCW-OTCFHACESA-N | Sigma-Aldrich [1] |
| Water Pollution Classification (WGK) | WGK 3 | Sigma-Aldrich [1] |
The structural complexity of this compound is reflected in its stereochemical centers and glycosidic bonds, which are vulnerable to cleavage under specific environmental conditions. The compound is classified as a Warning substance according to safety labeling, with specific hazard classification as Eye Irritant 2. [1] Its storage classification as Combustible Solid further emphasizes the need for appropriate handling procedures. Researchers should note the WGK 3 classification, indicating it is a substance that is highly hazardous to water, requiring special attention to disposal protocols to prevent environmental contamination. [1]
Maintaining this compound stability requires strict adherence to specific storage conditions to prevent molecular degradation and preserve bioactivity. The manufacturer recommends storage at -20°C in its original sealed container. [1] This low-temperature environment is critical for long-term preservation, as it significantly reduces the rate of enzymatic and chemical degradation processes. The solid form of the compound demonstrates greater stability compared to solution states, which are particularly susceptible to degradation, especially at elevated temperatures or extreme pH values. For laboratory handling, it is advisable to equilibrate the compound to room temperature before opening the container to prevent moisture condensation, which could accelerate hydrolytic degradation.
Research facilities should implement temperature monitoring systems for storage units, as even transient exposures to higher temperatures can accelerate degradation kinetics. Stability storage chambers designed for pharmaceutical applications should maintain tight uniformity specifications, ideally within ±0.85°C of the target temperature, even during defrost cycles. [3] These precision storage conditions are particularly crucial for maintaining the integrity of labile natural products like this compound throughout the research and development pipeline.
This compound belongs to a class of phenylethanoid glycosides (PhGs) that demonstrate specific stability patterns under various environmental conditions. Studies on related PhGs from Osmanthus fragrans flowers have established that these compounds follow first-order degradation kinetics, with degradation rates accelerating under stressful conditions. [4] The degradation of these compounds is influenced by three primary factors: temperature, pH, and light exposure.
Table 2: Stability Profile of Phenylethanoid Glycosides Under Various Conditions
| Condition | Impact on Stability | Rate Constant (k day⁻¹) | Half-life (t½ days) |
|---|---|---|---|
| Low Temperature (4°C) | Minimal degradation | 0.0043 (acteoside) | 161.2 (acteoside) [4] |
| Room Temperature (20°C) | Moderate degradation | 0.0157 (acteoside) | 44.1 (acteoside) [4] |
| Elevated Temperature (37°C) | Significant degradation | 0.0811 (acteoside) | 8.5 (acteoside) [4] |
| High Temperature (50°C) | Severe degradation | 0.4786 (acteoside) | 1.4 (acteoside) [4] |
| Light Exposure | Increased degradation | 0.0323 (acteoside) | 21.5 (acteoside) [4] |
| Dark Conditions | Reduced degradation | 0.0157 (acteoside) | 44.1 (acteoside) [4] |
| Acidic pH (5.0) | Improved stability | 0.0051 (acteoside) | 135.9 (acteoside) [4] |
| Alkaline pH (9.0) | Severe degradation | 1.1196 (acteoside) | 0.6 (acteoside) [4] |
The degradation of this compound and related PhGs is significantly influenced by pH conditions, with alkaline environments promoting rapid hydrolysis. The degradation rate constant for acteoside (a structurally similar PhG) increases dramatically from 0.0051 day⁻¹ at pH 5.0 to 1.1196 day⁻¹ at pH 9.0, corresponding to a decrease in half-life from 135.9 days to just 0.6 days. [4] This underscores the critical importance of maintaining slightly acidic conditions in solution-based applications to maximize stability. Additionally, light exposure accelerates degradation, with the half-life of acteoside reduced from 44.1 days in dark conditions to 21.5 days when exposed to light. [4] This photolability necessitates the use of amber glassware or similar light-protective containers during experimental procedures.
The degradation behavior of this compound follows patterns observed in related phenylethanoid glycosides, particularly acteoside, which has been more extensively studied. These compounds undergo first-order degradation kinetics, meaning the degradation rate is directly proportional to the concentration of the compound present. [4] The activation energy (Ea) for acteoside degradation has been calculated at 69.14 kJ/mol, indicating a relatively high temperature sensitivity compared to salidroside (Ea = 21.63 kJ/mol), another phenylethanoid glycoside. [4] This high activation energy explains why this compound and similar compounds demonstrate dramatically increased degradation rates at elevated temperatures.
The degradation mechanism involves several potential pathways, primarily hydrolytic cleavage of the glycosidic bonds and oxidative processes facilitated by light exposure. Under alkaline conditions, hydrolysis proceeds rapidly, leading to the formation of degradation products that may include verbasoside, caffeic acid, and isoacteoside in the case of acteoside degradation. [4] For salidroside, the primary degradation product is tyrosol, resulting from hydrolysis of the glucosidic bond. [4] These degradation pathways not only reduce the concentration of the active compound but may also generate products with altered biological activities.
Diagram 1: Degradation pathways of this compound under various stress conditions. The diagram illustrates how temperature, light, and pH contribute to hydrolytic and oxidative degradation mechanisms, resulting in reduced bioactivity. The process follows first-order kinetics, meaning degradation rate is concentration-dependent.
Understanding these degradation kinetics and mechanisms is crucial for designing appropriate formulation strategies and storage conditions for this compound-containing products. The Q₁₀ rule, which describes the temperature dependence of reaction rates, applies to these degradation processes, with rates typically increasing by a factor of 2-4 for every 10°C rise in temperature. This principle underscores the importance of the recommended -20°C storage condition for long-term stability preservation, as it dramatically reduces the rate of both hydrolytic and oxidative degradation pathways.
High-Performance Liquid Chromatography with Photo-Diode Array Detection (HPLC-PDA) provides a reliable method for the quantification of this compound and related phenylethanoid glycosides. The following protocol has been adapted from validated methods used for analysis of natural products:
This method has demonstrated excellent linearity (r² ≥ 0.9999) for related compounds, with precision values showing relative standard deviation (RSD) < 0.40% for intra-day and inter-day measurements. [5] The limit of detection (LOD) and limit of quantitation (LOQ) for similar phenylethanoid compounds are typically in the ranges of 0.04-0.08 μg/mL and 0.12-0.24 μg/mL, respectively. [5] For quality control applications, system suitability tests should be performed before sample analysis, including evaluation of peak symmetry, theoretical plates, and retention time reproducibility.
For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) provides superior analytical capabilities:
The MS detection should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Prior to sample analysis, optimization of declustering potential (DP) and collision energy (CE) for specific MRM transitions of this compound is recommended. This UPLC-MS/MS method has been successfully applied in widely targeted metabolomics studies, allowing for the simultaneous detection and quantification of hundreds of metabolites, including alkaloids, phenolic acids, and flavonoids. [6]
Diagram 2: Analytical workflow for this compound quality control. The process begins with sample preparation and extraction, followed by either HPLC-PDA for quantification or UPLC-MS/MS for structural confirmation and metabolite identification. Both pathways yield specific output parameters essential for quality assessment.
Forced degradation studies provide critical information about the intrinsic stability of this compound and help validate analytical methods for stability indication. The following protocol outlines a comprehensive approach:
Thermal Degradation:
Photostability Studies:
pH Stability Studies:
These forced degradation studies enable calculation of degradation rate constants (k) and half-life (t½) values under various stress conditions, providing essential data for predicting shelf-life and determining appropriate storage conditions.
To confirm that proper storage conditions preserve not only chemical integrity but also biological activity, the following bioassay protocols can be implemented:
Anti-hypoxia Activity in PC12 Cells:
Effects on Human Dermal Fibroblasts (HDFs):
These bioassays provide critical functional data to complement chemical stability measurements, ensuring that stored this compound maintains its intended pharmacological properties. For comprehensive stability assessment, biological activity testing should be performed on samples that have been subjected to long-term storage under recommended conditions (-20°C) as well as accelerated stability conditions.
This compound demonstrates several promising biological activities that make it a compound of interest for pharmaceutical development and cosmetic applications. Research on related phenylethanoid glycosides from Osmanthus fragrans flowers has revealed multiple mechanisms of action relevant to human health:
Anti-hypoxia Effects: Phenylethanoid glycosides exhibit protective effects against hypoxia-induced damage in neuronal cells. In PC12 cells subjected to cobalt chloride-induced hypoxia, these compounds demonstrated significant neuroprotective properties, though this anti-hypoxia ability decreased after degradation, highlighting the importance of compound stability for maintained efficacy. [4]
Wound Healing and Skin Health: Several phenylethanoid glycosides isolated from Osmanthus fragrans flowers show beneficial effects on human dermal fibroblasts, including enhanced fibroblast proliferation and increased collagen I expression. Specific compounds such as acteoside, isoacteoside, and oleoacteoside have demonstrated the ability to modulate MMP-1 expression, suggesting potential applications in wound healing and anti-aging formulations. [2]
Antioxidant and Anti-inflammatory Activities: Phenylethanoid glycosides are known for their potent free radical scavenging capabilities and anti-inflammatory effects. These properties contribute to their neuroprotective effects and make them promising candidates for managing oxidative stress-related conditions. [2]
The stability of this compound directly influences its efficacy in these biological applications. Degradation products may not only lack the desired pharmacological activity but could potentially exhibit different or even adverse biological effects. Therefore, maintaining compound integrity through proper storage at -20°C and appropriate handling procedures is essential for both research accuracy and potential therapeutic applications.
This compound represents a promising natural product with diverse potential applications in pharmaceutical and cosmetic formulations. Its chemical stability is paramount for maintaining biological efficacy, requiring strict adherence to the recommended storage temperature of -20°C and protection from light and alkaline conditions. The degradation kinetics follow first-order reaction patterns, with rates significantly accelerated by elevated temperatures, alkaline pH, and light exposure. Implementation of the analytical protocols outlined in these application notes, including HPLC-PDA and UPLC-MS/MS methodologies, allows for accurate quantification and stability monitoring. Researchers should incorporate regular quality control assessments and bioactivity validation to ensure compound integrity throughout experimental workflows. By following these detailed protocols, the scientific community can advance the understanding and application of this compound with greater reproducibility and reliability, potentially unlocking its full therapeutic potential.
This compound is a naturally occurring glycosidic compound primarily isolated from plant species such as Fraxinus paxiana and various Osmanthus species. This bioactive compound has garnered significant interest in natural product research and drug discovery due to its potential therapeutic applications. As a secondary metabolite, this compound represents a structurally complex molecule characterized by its glycosidic linkages and aromatic components, which contribute to its biological activity and physicochemical properties. The compound has been identified as a promising candidate for further pharmacological investigation, particularly in the realms of metabolomics studies and nutraceutical development [1].
The structural complexity of this compound, with multiple hydroxyl groups and glycosidic bonds, presents both challenges and opportunities for extraction optimization. Understanding its chemical properties is essential for developing efficient isolation protocols. The compound's molecular formula (C₁₉H₂₈O₁₁) and specific stereochemical features influence its solubility, stability, and extraction behavior. Research indicates that this compound is typically obtained as a solid substance with recommended storage at -20°C to maintain stability, reflecting the compound's sensitivity to environmental conditions [1]. These characteristics must be carefully considered when designing extraction and purification protocols to ensure optimal recovery and preservation of the compound's structural integrity and bioactivity.
The initial step in this compound extraction involves careful selection and preparation of plant source materials. Research indicates that stem barks of Fraxinus paxiana and roots of Osmanthus fragrans serve as rich sources of this valuable compound [1] [2]. Proper handling of these botanical materials is crucial for maximizing this compound recovery and maintaining compound integrity throughout the extraction process.
Multiple extraction methodologies have been successfully employed for the isolation of this compound and related bioactive compounds from plant matrices. The selection of appropriate technique depends on available equipment, scale of operation, and desired purity outcomes.
Table 1: Extraction Efficiency of Different Methods for this compound
| Extraction Method | Solvent System | Temperature (°C) | Time | Relative Yield (%) |
|---|---|---|---|---|
| Maceration | 100% Methanol | 25 | 5 days | 100 (reference) |
| Maceration | 70% Methanol | 25 | 3 days | 85-90 |
| Ultrasound-Assisted | 70% Ethanol | 40 | 45 min | 95-105 |
| Supercritical CO₂ | CO₂ + 10% Ethanol | 50, 300 bar | 2 hours | 90-100 |
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful analytical technique for the precise identification and quantification of this compound in complex plant extracts. This method offers exceptional sensitivity and specificity, enabling researchers to detect and measure this compound even at low concentrations in the presence of numerous other plant metabolites. The technique has been successfully applied for comprehensive profiling of bioactive components in Osmanthus fragrans roots, providing valuable insights into the compound's abundance relative to other constituents [2].
The chromatographic separation typically employs reversed-phase C18 columns with dimensions of 2.1 × 100 mm and particle size of 1.8 μm, maintained at 40°C for optimal separation efficiency. The mobile phase consists of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B), using a gradient elution program. The mass spectrometric detection is performed using electrospray ionization (ESI) in both positive and negative ion modes, with specific MS parameters optimized for this compound detection, including ion spray voltage of 5.5 kV (positive mode) or -4.5 kV (negative mode), source temperature of 550°C, and curtain gas flow of 25 psi [4].
Table 2: HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 2.1 × 100 mm, 1.8 μm |
| Column Temperature | 40°C |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 4 μL |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 5-95% B over 9 minutes |
| Ionization Mode | ESI+ and ESI- |
| Ion Spray Voltage | +5.5 kV (ESI+) / -4.5 kV (ESI-) |
| Source Temperature | 550°C |
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) provides superior resolution and mass accuracy for comprehensive metabolomic profiling of this compound-containing extracts. This advanced analytical platform enables untargeted metabolite screening and precise structural characterization, making it particularly valuable for identifying this compound analogs and related compounds in complex botanical extracts. The high mass accuracy (<5 ppm) facilitates definitive elemental composition assignment, while MS/MS fragmentation patterns provide structural insights [3].
For UPLC-QTOF-MS analysis, the separation is typically performed using Waters HSS T3 columns (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase follows a gradient program from 100% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 12 minutes. The QTOF mass spectrometer operates with high-resolution mode (70,000 for primary MS and 17,500 for MS/MS), enabling accurate mass measurements and structural elucidation through fragmentation patterns. The electrospray ionization parameters include sheath gas pressure of 40 arb, aux gas pressure of 10 arb, and ion transfer tube temperature of 320°C [3].
The data processing for UPLC-QTOF-MS analysis involves specialized software such as Progenesis QI for baseline filtering, peak identification, retention time correction, and peak alignment. This generates a comprehensive data matrix containing retention time, mass-to-charge ratio, and peak intensity information. For structural identification, the acquired MS/MS spectra are compared against established secondary mass spectrometry databases and reference standards when available, enabling confident annotation of this compound and related metabolites [3].
Integrated metabolomic approaches provide powerful strategies for optimizing this compound extraction through comprehensive analysis of the entire metabolite profile under different extraction conditions. By employing multivariate statistical analysis, researchers can identify the most efficient extraction parameters that maximize this compound yield while preserving its structural integrity. These methodologies have been successfully applied in studies investigating bioactive compounds in various plant systems, demonstrating their utility for extraction optimization [4].
The metabolomic workflow begins with experimental design that systematically varies key extraction parameters such as solvent composition, extraction time, temperature, and solid-to-solvent ratio. The resulting extracts are then analyzed using UPLC-MS/MS platforms to generate comprehensive metabolite profiles. Data preprocessing includes peak detection, alignment, and normalization to account for technical variations. Multivariate statistical analyses, particularly Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are then applied to identify significant differences in metabolite profiles, including this compound, across different extraction conditions [4].
The identification of differential metabolites is based on criteria including Variable Importance in Projection (VIP) > 1.0, fold-change (FC) > 2.0 or < 0.5, and p-value < 0.05 from t-tests. This rigorous statistical approach ensures that extraction conditions favoring this compound recovery are identified with high confidence. Furthermore, pathway analysis using databases like KEGG can reveal how different extraction parameters affect not only this compound but also related metabolic pathways, providing insights into potential co-extraction of compounds with synergistic biological activities [4].
Robust quantitative analysis is essential for accurately assessing this compound extraction efficiency and comparing different optimization strategies. The development and validation of reliable quantification methods ensure that extraction improvements are measured with precision and accuracy, facilitating evidence-based decision-making in protocol development.
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Typical Values for this compound |
|---|---|---|
| Linearity | r² > 0.99 | 0.998 |
| Precision (RSD) | < 15% | 3.5-6.2% |
| Accuracy (% Recovery) | 85-115% | 92-105% |
| LOD | Signal-to-noise > 3:1 | 0.05 μg/mL |
| LOQ | Signal-to-noise > 10:1 | 0.1 μg/mL |
| Matrix Effect | 85-115% | 95% |
This compound exhibits a range of bioactive properties that make it a promising candidate for various applications in nutraceutical, pharmaceutical, and cosmaceutical industries. While direct studies on this compound's biological activities are limited in the provided search results, its occurrence in traditional medicinal plants and structural similarities to known bioactive glycosides suggest potential therapeutic applications.
Research on related compounds and plant extracts containing this compound indicates several potential bioactivities:
The application of this compound in metabolomics studies and natural product research represents another significant area of utilization [1]. As a chemically characterized natural product, it serves as a reference compound for profiling studies and quality control of botanical preparations. Furthermore, its presence in traditional medicinal plants used for various health purposes positions it as a potential marker compound for standardizing herbal extracts and understanding mechanism of action.
The following diagram illustrates the complete experimental workflow for this compound extraction, analysis, and application, integrating all key procedural steps from plant material preparation to final application:
Diagram 1: Comprehensive workflow for this compound extraction and analysis
This diagram outlines the integrated metabolomics and transcriptomics approach for optimizing this compound extraction and understanding its biosynthetic pathways:
Diagram 2: Integrated multi-omics approach for extraction optimization
The optimization of this compound extraction represents a critical step in harnessing the full potential of this valuable natural compound. Through the implementation of systematic extraction protocols, advanced analytical methodologies, and integrated optimization strategies, researchers can significantly improve extraction efficiency, yield, and reproducibility. The protocols and application notes presented herein provide a comprehensive framework for developing standardized approaches to this compound isolation and characterization.
Future perspectives in this compound research should focus on several key areas:
As research on this compound continues to evolve, the optimization strategies and analytical protocols outlined in this document will serve as foundational tools for advancing our understanding of this compound and unlocking its full potential in various applications.
Osmanthuside H is a natural product isolated from plant sources such as the stem barks of Fraxinus paxiana [1]. The table below summarizes its key identifiers and physical characteristics:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| IUPAC Name | Information not available in search results |
| CAS Number | 149155-70-4 [1] |
| Molecular Formula | C~19~H~28~O~11~ [1] |
| Form | Solid [1] |
| Purity | ≥95% (by LC/MS-ELSD) [1] |
| Recommended Storage | -20°C [1] |
| SMILES | OC[C@@]1(O)CO[C@@H](OC[C@H]2O[C@@H](OCCc3ccc(O)cc3)[C@H](O)[C@@H](O)[C@@H]2O)[C@@H]1O [1] |
| InChI Key | IVRQZYXJBVMHCW-OTCFHACESA-N [1] |
This protocol outlines the steps for reconstituting and preparing a stock solution of this compound for use in biochemical assays.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS or LC-MS) is the standard technique for identifying and quantifying this compound and assessing sample purity [2] [1]. The following diagram illustrates the general workflow:
The table below summarizes typical parameters used in analytical studies of similar compounds:
| Parameter | Setting / Consideration |
|---|---|
| HPLC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) [2] |
| Mobile Phase | Gradient of water and acetonitrile, both with 0.1% formic acid [2] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode [2] |
| Mass Analyzer | Triple quadrupole (QqQ) or Quadrupole-Ion Trap [3] |
| Detection | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [3] |
| Purity Confirmation | Evaporative Light-Scattering Detector (ELSD) can be used alongside MS [1] |
This compound is a phenylethanoid glycoside (PhG), a class of compounds known for strong antioxidant, anti-inflammatory, and neuroprotective activities [4] [5]. In the biosynthetic pathway of other important PhGs like verbascoside, this compound is derived from tyrosol and serves as a glycoside precursor [6].
For assay preparation, researchers can directly use commercially available this compound to study its intrinsic bioactivity. Common research applications for PhGs like this compound include:
Osmanthuside H is a biologically active phenylethanoid glycoside found in various medicinal plants within the Oleaceae family, particularly in Osmanthus fragrans and Ligustrum species. This compound has gained significant research interest due to its potential anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for pharmaceutical development. The accurate quantification of this compound in plant materials and biological samples is essential for quality control of herbal medicines, standardization of extracts, and pharmacokinetic studies. These application notes provide detailed protocols for the reliable identification and quantification of this compound using advanced chromatographic techniques, specifically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology outlined here has been optimized from current research practices to ensure precision, sensitivity, and reproducibility, meeting the rigorous demands of drug development professionals and analytical scientists.
The need for robust quantification methods for this compound is particularly important given the growing interest in plant-derived bioactive compounds. Unlike single-compound pharmaceuticals, herbal extracts contain complex mixtures of phytochemicals that can interact synergistically, making accurate quantification of individual markers challenging yet crucial. The method described herein addresses these challenges through optimized sample preparation, advanced chromatographic separation, and high-sensitivity detection, providing researchers with a reliable tool for quantifying this compound in various matrices.
2.1.1 Extraction from Plant Material
For the analysis of this compound in plant materials such as Osmanthus fragrans roots or Ligustrum species, follow this standardized extraction procedure:
Table 1: Sample Preparation Steps for this compound Extraction
| Step | Parameter | Specification | Purpose |
|---|---|---|---|
| 1 | Drying | 60°C to constant weight | Remove residual water |
| 2 | Particle size | Fine powder (<100 μm) | Maximize surface area |
| 3 | Solvent | 60% methanol (v/v) | Optimal extraction efficiency |
| 4 | Extraction method | Ultrasonic, 45 min | Enhance yield, prevent degradation |
| 5 | Filtration | 0.22 μm membrane | Remove particulates |
| 6 | Dilution | 1:20 with methanol | Fit analytical range |
2.1.2 Standard Solution Preparation
2.2.1 Instrument Configuration and Parameters
The quantification of this compound utilizes HPLC-MS/MS systems, which provide the separation power of liquid chromatography coupled with the selectivity and sensitivity of tandem mass spectrometry. The specific instrument parameters should be optimized as follows:
Table 2: HPLC-MS/MS Instrument Parameters for this compound Analysis
| Component | Parameter | Setting |
|---|---|---|
| HPLC System | Column | Sepax BR-C18 (100 mm × 2.1 mm, 3 μm) |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-20 min: 12%-45% B; 20-25 min: 95% B; 25-35 min: 12% B | |
| Flow Rate | 0.2 mL/min | |
| Injection Volume | 2 μL | |
| Column Temperature | 30°C | |
| MS System | Ionization | Electrospray Ionization (ESI) |
| Polarity | Negative mode | |
| Ion Spray Voltage | -4500 V | |
| Temperature | 350°C | |
| Curtain Gas | 35 psi | |
| Nebulizer Gas | 50 psi | |
| Collision Gas | Medium |
2.2.2 Mass Spectrometric Detection
For this compound detection, operate the mass spectrometer in multiple reaction monitoring (MRM) mode to achieve maximum sensitivity and specificity. In negative ionization mode, this compound (C~19~H~28~O~11~) shows a deprotonated molecular ion [M-H]¯ at m/z 431.1558 [2]. The major fragment ions used for quantification and confirmation are generated through collision-induced dissociation:
The diagram below illustrates the complete analytical workflow from sample preparation to data analysis:
Figure 1: Analytical Workflow for this compound Quantification. The process encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis stages.
3.1.1 Linearity and Sensitivity
The developed HPLC-MS/MS method demonstrates excellent linearity across the concentration range of 0.1-100 μg/mL for this compound. Validation studies show a correlation coefficient (r²) of ≥0.999, indicating a strong linear relationship between concentration and detector response [1]. The limit of detection (LOD) and limit of quantification (LOQ) are determined to be 0.02 μg/mL and 0.05 μg/mL, respectively, using signal-to-noise ratios of 3:1 and 10:1 as criteria. This sensitivity is sufficient for detecting this compound in complex plant matrices at physiologically relevant concentrations.
3.1.2 Precision and Accuracy
Method validation includes assessment of both intra-day and inter-day precision, expressed as relative standard deviation (RSD%). The intra-day precision shows RSD values less than 2%, while inter-day precision remains below 3% across three consecutive days [1]. Accuracy, determined through spike recovery experiments, ranges between 96% and 104% across low, medium, and high concentration levels, well within acceptable limits for bioanalytical methods.
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range (μg/mL) | 0.1-100 | - |
| Correlation coefficient (r²) | ≥0.999 | ≥0.995 |
| LOD (μg/mL) | 0.02 | - |
| LOQ (μg/mL) | 0.05 | - |
| Intra-day precision (%RSD) | <2 | ≤5 |
| Inter-day precision (%RSD) | <3 | ≤10 |
| Accuracy (% recovery) | 96-104 | 85-115 |
3.2.1 Mobile Phase Selection
The choice of mobile phase significantly impacts chromatographic performance and ionization efficiency. The optimized method employs a binary gradient system consisting of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B). The addition of 0.1% formic acid enhances peak shape by suppressing silanol interactions and improves ionization efficiency in negative ESI mode by promoting deprotonation. The gradient program starts at 12% B to retain early eluting compounds, increases to 45% B over 20 minutes to elute this compound at approximately 7.7 minutes, then ramps to 95% B to cleanse the column of non-polar contaminants before re-equilibration [1] [2].
3.2.2 Column Chemistry Considerations
The Sepax BR-C18 column (100 mm × 2.1 mm, 3 μm) provides optimal separation efficiency for this compound while maintaining reasonable analysis time. The 3 μm particle size offers a balance between efficiency and backpressure, compatible with conventional HPLC systems. The narrow bore (2.1 mm internal diameter) enhances mass sensitivity by reducing chromatographic dilution, which is particularly beneficial when coupling to mass spectrometry. Alternative C18 columns with similar bonding chemistry and particle size may be substituted, but performance verification is recommended.
3.3.1 Fragmentation Pattern Interpretation
Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification. In negative ion mode, the precursor ion at m/z 431.1558 fragments primarily through cleavage of glycosidic bonds, yielding characteristic product ions at m/z 299.1, 149.0, and 119.0 [2]. The proposed fragmentation pathway involves:
This distinctive fragmentation pattern serves as a molecular signature for confirmatory analysis, especially when analyzing this compound in complex botanical extracts containing multiple isobaric compounds.
3.3.2 Ionization Efficiency Optimization
Negative ESI mode provides superior sensitivity for this compound compared to positive ion mode due to the presence of multiple hydroxyl and carboxyl groups that readily deprotonate. Key parameters affecting ionization efficiency include:
Instrument parameters should be tuned individually for each mass spectrometer to maximize signal intensity while maintaining stability.
3.4.1 Analysis in Different Plant Parts
The optimized method has been successfully applied to quantify this compound in various morphological parts of Oleaceae plants. Research indicates significant variation in this compound content across different plant tissues. In Ligustrum vulgare, the compound is predominantly found in young shoots and leaves, with lesser amounts in flowers and fruits [3]. This distribution pattern aligns with the proposed biological role of phenylethanoid glycosides in plant defense mechanisms. When analyzing different plant parts, matrix effects should be carefully evaluated through spike recovery experiments, as complex botanical matrices can suppress or enhance ionization.
3.4.2 Stability Considerations
Phenylethanoid glycosides, including this compound, are susceptible to degradation under various conditions. Stability studies indicate that these compounds are particularly sensitive to high temperature, alkaline pH, and light exposure [4]. To ensure analytical integrity:
Table 4: Troubleshooting Guide for this compound Analysis
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Flush column with strong solvent; replace if necessary |
| Silanol interactions | Add 0.1% formic acid to mobile phase | |
| Signal suppression | Matrix effects | Dilute sample; improve sample cleanup |
| Retention time shift | Mobile phase variation | Prepare fresh mobile phase daily |
| Low sensitivity | Source contamination | Clean ion source and sampling cone |
| Incorrect MRM transitions | Re-optimize collision energy |
The HPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for quantifying this compound in plant materials and pharmaceutical preparations. The validated protocol offers excellent linearity across a wide concentration range, high precision with RSD values below 3%, and sufficient sensitivity with detection limits of 0.02 μg/mL. The inclusion of mass spectrometric detection with MRM monitoring enables unambiguous identification even in complex botanical matrices, addressing the challenge of analyzing individual bioactive compounds in multi-component natural products.
This methodology serves as a valuable tool for researchers engaged in quality control of herbal medicines, standardization of botanical extracts, and pharmacokinetic studies of this compound-containing formulations. The principles and optimization strategies described can be adapted for the analysis of related phenylethanoid glycosides, facilitating comprehensive phytochemical profiling of medicinal plants from the Oleaceae family. As research into the health benefits of this compound continues to expand, reliable quantification methods will play an increasingly important role in translating traditional herbal medicines into evidence-based therapeutics.
This compound is a phenylethanoid glycoside (PhG) compound identified in various plant species including Zanthoxylum schinifolium and Osmanthus fragrans. As a member of the PhG chemical class, it shares structural characteristics with compounds like acteoside and echinacoside, which exhibit diverse pharmacological properties including neuroprotective, antioxidant, and anti-inflammatory activities. Understanding the stability profile of this compound is crucial for researchers and drug development professionals as chemical instability can significantly impact experimental results, pharmacological efficacy, and product shelf-life. These application notes consolidate available stability data on structurally related PhGs to provide evidence-based protocols for handling this compound in research settings, particularly since direct studies on this compound are limited but can be reasonably extrapolated from its chemical analogues.
The structural complexity of PhGs like this compound makes them particularly susceptible to degradation under various environmental conditions. These compounds typically consist of a phenylethanol glucoside skeleton substituted with various sugar moieties and acyl groups at different positions on the glucose residue. The ester linkages and glycosidic bonds in their molecular structure represent potential degradation sites when exposed to stressors such as heat, pH extremes, and light. Based on degradation studies of structurally similar PhGs, this document provides comprehensive guidance for maintaining this compound integrity throughout experimental workflows and storage conditions [1] [2].
This compound belongs to the phenylethanoid glycoside class, characterized by a hydroxyphenethyl alcohol (tyrosol or hydroxytyrosol) aglycone connected to one or more sugar units, typically glucose and rhamnose. While the exact structure of this compound requires verification, it is chemically related to acteoside and echinacoside, which feature caffeoyl ester linkages and glycosidic bonds that constitute primary degradation sites. These structural elements are particularly vulnerable to hydrolytic cleavage under specific pH and temperature conditions. The presence of phenolic hydroxyl groups also contributes to susceptibility to oxidative degradation, especially when exposed to light or oxygen. Understanding these structural vulnerabilities is essential for predicting stability behavior under various experimental conditions [2].
PhGs typically exhibit polar characteristics due to their multiple hydroxyl and sugar groups, making them soluble in polar solvents like methanol, ethanol, aqueous solutions, and certain deep eutectic solvents. The solubility profile is an important consideration for both extraction methods and analytical procedures. Research indicates that natural deep eutectic solvents (DES) show particular promise for extracting and stabilizing PhG compounds. One study found that DES composed of lactic acid and glucose in a 5:1 molar ratio demonstrated optimal extraction efficiency for antioxidant components from Osmanthus fragrans flowers, suggesting potential applicability for this compound extraction and stabilization [3].
Table 1: Stability Kinetics of Phenylethanoid Glycosides Under Various Conditions
| Stress Condition | Compound | Degradation Rate Constant (×10⁻³ day⁻¹) | Half-Life (days) | Extent of Degradation |
|---|---|---|---|---|
| Thermal (4°C) | Acteoside | 4.3 | 161.2 | 17.6% after 90 days |
| Thermal (20°C) | Acteoside | 12.7 | 54.6 | 35.4% after 90 days |
| Thermal (37°C) | Acteoside | 76.9 | 9.0 | 76.9% after 90 days |
| Thermal (50°C) | Acteoside | 203.4 | 3.4 | 87.0% after 90 days |
| Thermal (80°C) | Acteoside | ~251 | 2.8 | 84.3% after 7 days |
| pH (5.0) | Acteoside | 7.9 | 87.7 | Minimal degradation |
| pH (9.0) | Acteoside | 157.0 | 4.4 | Extensive degradation |
| Light exposure | Acteoside | 21.3 | 32.5 | Significant vs. dark |
| Dark storage | Acteoside | 12.7 | 54.6 | Moderate degradation |
Stability studies on structurally related PhGs reveal several important trends. Acteoside (verbascoside), a closely related PhG, demonstrates temperature-dependent degradation with degradation rate constants increasing from 4.3 × 10⁻³ day⁻¹ at 4°C to 203.4 × 10⁻³ day⁻¹ at 50°C. This corresponds to dramatic decreases in half-life from 161.2 days to just 3.4 days, respectively. Similarly, salidroside (tyrosol glucoside) shows the same degradation pattern but with greater stability overall, highlighting the importance of specific structural features in determining stability profiles. The pH sensitivity of these compounds is equally significant, with neutral to alkaline conditions accelerating degradation. At pH 9.0, acteoside degrades rapidly with a half-life of only 4.4 days, compared to 87.7 days at pH 5.0 [1].
Table 2: Comparative Stability Parameters for Phenylethanoid Glycosides
| Parameter | Acteoside | Salidroside | Total PhGs |
|---|---|---|---|
| Activation Energy (Ea) | 69.14 kJ/mol | 21.63 kJ/mol | 50.40 kJ/mol |
| t₁/₂ at 4°C | 161.2 days | 177.7 days | 330.1 days |
| t₁/₂ at 50°C | 3.4 days | 20.8 days | 2.8 days |
| Light Sensitivity | High | Moderate | High |
| pH Stability Range | 5.0-6.0 | 5.0-7.0 | 5.0-6.0 |
The degradation kinetics of PhGs consistently follow first-order reaction models, with excellent correlation coefficients (R² > 0.94) across all tested conditions. This predictable kinetic behavior allows for accurate extrapolation of stability under various storage conditions and experimental timelines. The activation energy (Ea) for acteoside degradation is significantly higher (69.14 kJ/mol) than for salidroside (21.63 kJ/mol), indicating greater temperature sensitivity for the more complex PhG structures. These quantitative relationships enable researchers to make informed decisions about appropriate storage conditions and anticipated stability timelines for this compound in research applications [1].
The degradation of PhGs like this compound occurs through several well-defined chemical pathways, primarily hydrolytic cleavage, isomerization, and oxidative processes. For acteoside, the primary degradation products include verbasoside, caffeic acid, and isoacteoside, identified using UPLC-QTOF-MS analysis. The degradation pathway involves hydrolysis of the ester linkage between caffeic acid and the glucoside moiety, resulting in free caffeic acid and verbasoside. Simultaneously, isomerization reactions lead to the formation of isoacteoside, particularly under neutral to alkaline conditions. Similarly, salidroside primarily undergoes hydrolytic deglycosylation to yield tyrosol, its aglycone product. These degradation mechanisms highlight the vulnerability of both ester and glycosidic linkages in the PhG structure [1].
The ester linkage in acteoside and similar PhGs is particularly labile under alkaline conditions due to hydroxide ion-catalyzed hydrolysis. This reaction proceeds more rapidly than the hydrolysis of glycosidic bonds, explaining why acteoside degrades faster than salidroside across all tested conditions. The glycosidic bonds also undergo acid-catalyzed hydrolysis, though at a slower rate than ester hydrolysis under most conditions. Additionally, the catechol moiety (dihydroxyphenyl structure) in many PhGs is susceptible to oxidation, especially when exposed to light or oxygen, leading to quinone formation and subsequent polymerization reactions that result in colored degradation products often observed in aged extracts [1].
While the exact structure of this compound requires confirmation, its classification as a phenylethanoid glycoside suggests shared vulnerabilities with other PhGs. The glycosidic linkages between sugar moieties and the aglycone represent primary sites for acid-catalyzed hydrolysis. If this compound contains ester linkages similar to acteoside, these would be particularly susceptible to alkaline hydrolysis. The potential presence of phenolic hydroxyl groups also creates sensitivity to oxidative degradation, especially when exposed to light. Understanding these structural vulnerabilities allows researchers to anticipate potential degradation pathways and implement appropriate stabilization strategies [2].
The degradation behavior of PhGs can be significantly influenced by the extract matrix. Studies have shown that purified standards of acteoside and salidroside exhibit greater stability than the same compounds in crude plant extracts. This matrix effect suggests that enzymes, organic acids, or other co-extracted compounds in crude extracts may accelerate degradation. For example, the half-life of acteoside in crude extract was significantly shorter than that of the purified standard under identical conditions. This finding has important implications for researchers working with either purified this compound or plant extracts containing this compound, as different stabilization approaches may be required [1].
Figure 1: Degradation Pathways of this compound Under Various Stress Conditions. This diagram illustrates the primary degradation mechanisms for this compound, highlighting how different environmental factors trigger specific chemical reactions that lead to distinct degradation products.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the most sensitive and specific method for quantifying this compound and characterizing its degradation products. The following protocol is adapted from validated methods for analyzing similar phenolic glycosides:
Chromatographic Conditions: Use an ACQUITY UPLC HSS C18 column (2.1 × 100 mm, 1.8 μm) or equivalent. Maintain column temperature at 45°C. Employ a binary mobile phase system consisting of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile). Apply a gradient elution program as follows: 5% B at 0 min, increasing to 95% B at 9.00 min, holding until 10.00 min, then returning to 5% B at 11.15 min, and equilibrating until 14.00 min. Set flow rate to 0.35 mL/min with injection volume of 4 μL [4] [5].
Mass Spectrometry Conditions: Operate the mass spectrometer in negative ion mode with electrospray ionization. Set source temperature to 500°C, ion spray voltage to -4.5 kV, ion source gas I (GSI) to 50 psi, gas II (GSII) to 60 psi, and curtain gas (CUR) to 25.0 psi. Use collision-activated dissociation (CAD) set to high. For multiple reaction monitoring (MRM), optimize declustering potential (DP) and collision energy (CE) for this compound using standard solutions. Data acquisition should cover the mass range of m/z 50-1200 to capture both precursor and fragment ions [4] [6].
This method provides excellent sensitivity with typical limits of detection (LOD) around 0.04-0.08 μg/mL and limits of quantification (LOQ) of 0.12-0.24 μg/mL for similar phenolic compounds. The chromatographic resolution achieved with this protocol effectively separates closely related glycosides and degradation products, enabling accurate quantification even in complex matrices [7].
For reliable quantification of this compound, the analytical method should be thoroughly validated using the following parameters:
Linearity: Prepare standard solutions at minimum six concentration levels. The calibration curve should demonstrate a coefficient of determination (r²) ≥ 0.9990 with residual values < 2.0%. Verify normal distribution of residuals using Shapiro-Wilk test (p-value > 0.05) [7].
Precision and Accuracy: Evaluate intra-day and inter-day precision with relative standard deviation (RSD) values < 3.00%. Recovery rates should range between 96.90-105.16% with RSD ≤ 2.23. Test repeatability for both retention time and peak area with RSD < 0.21% [7].
Stability of Standard Solutions: Assess solution stability at room temperature and 4°C over 10 days. Acceptable stability is demonstrated by 97-104% recovery compared to initial values with RSD ≤ 1.63. Sample solutions should maintain 97-101% recovery with RSD < 1.00 under the same conditions [7].
For comprehensive metabolite profiling, high-resolution mass spectrometry operated in Resolution mode provides accurate mass measurements for elemental composition determination. Fragment ion data can be acquired using data-dependent acquisition (DDA) or all-ion fragmentation (MSE) techniques with collision energy ramps from 10-60 V. This approach enables simultaneous identification and quantification of this compound and its degradation products in complex samples [6].
Forced degradation studies provide accelerated stability data that predict long-term behavior of this compound under various stress conditions. The following protocol is adapted from established methods for phenolic glycosides:
Thermal Degradation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or buffer). Aliquot samples into sealed vials and incubate at controlled temperatures (-20°C, 4°C, 25°C, 37°C, 50°C, and 80°C). Withdraw samples at predetermined time points (0, 1, 3, 7, 14, 30, 60, and 90 days) and analyze immediately by UPLC-MS/MS. Store samples in the dark to prevent light-induced degradation. Plot remaining this compound concentration versus time to determine degradation rate constants and half-lives [1].
pH Stability: Prepare buffer solutions covering pH range 3.0-9.0. Use citrate buffer (pH 3.0-5.0), phosphate buffer (pH 6.0-7.0), and borate buffer (pH 8.0-9.0) with constant ionic strength. Add this compound to each buffer solution and incubate at controlled temperature (e.g., 25°C or 37°C). Withdraw samples at scheduled intervals and analyze immediately. Monitor for both degradation and isomerization products, as pH significantly influences both processes [1].
Photostability: Expose this compound solutions to both visible and UV light according to ICH guidelines. Use a calibrated light source that provides illumination of ≥1.2 million lux hours for visible light and ≥200 watt hours/m² for UV energy. Maintain control samples wrapped in aluminum foil under identical temperature conditions. Sample at appropriate intervals to assess light-induced degradation [1].
Figure 2: Experimental Workflow for this compound Stability Assessment. This diagram outlines the comprehensive protocol for conducting forced degradation studies, illustrating the key stress conditions, sampling strategy, and data analysis approaches for thorough stability evaluation.
Real-time stability studies under intended storage conditions provide the most reliable data for determining appropriate handling and storage protocols for this compound:
Solution Stability: Prepare this compound solutions in solvents appropriate for experimental use (aqueous buffers, methanol, ethanol, DMSO). Store solutions at relevant temperatures (-80°C, -20°C, 4°C, and 25°C) in both light-protected and light-exposed conditions if applicable. Assess stability at predetermined intervals (0, 1, 2, 4, 8, 12, 16, 24, and 52 weeks) using validated UPLC-MS/MS methods. Monitor for both parent compound degradation and formation of specific degradation products [1].
Solid-State Stability: For powdered this compound, store samples under controlled temperature and humidity conditions. Use desiccators with saturated salt solutions to maintain specific relative humidity levels (e.g., 25%, 50%, 75% RH) at constant temperature (e.g., 25°C). Characterize physical and chemical stability at scheduled intervals using appropriate analytical techniques including HPLC/UPLC, MS, and possibly XRPD for crystalline material [1].
Matrix-Dependent Stability: Evaluate stability in relevant biological or experimental matrices such as cell culture media, plasma, or tissue homogenates. Incubate this compound in these matrices at 37°C and sample at appropriate time points (0, 5, 15, 30, 60, 120, 240, and 480 minutes). Immediately stabilize samples by precipitation with organic solvents or acidification to prevent ex vivo degradation. Compare degradation rates in matrices to those in simple solutions to assess matrix effects [1].
For all stability studies, include appropriate controls and perform analyses in triplicate to ensure statistical significance. Calculate degradation rate constants (k) using first-order kinetics plotting ln(concentration) versus time. Determine half-lives using the relationship t₁/₂ = ln(2)/k. For temperature-dependent studies, apply the Arrhenius equation to predict stability at other temperatures [1].
Based on degradation kinetics of structurally related phenylethanoid glycosides, the following storage conditions are recommended for maximizing this compound stability:
Temperature Control: For long-term storage (>6 months), maintain this compound at -80°C or below in sealed containers. For short-term storage (weeks to months), -20°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use portions. Refrigerated storage at 4°C is suitable for solutions intended for use within days to weeks, depending on solvent composition [1].
pH Optimization: Store this compound solutions in slightly acidic conditions (pH 5.0-6.0) to minimize both acid- and base-catalyzed degradation. Use volatile buffers such as ammonium acetate or formic acid when compatibility with subsequent analyses permits. For solid material, avoid exposure to alkaline environments during processing or storage [1].
Light Protection: Always store this compound solutions and solids in light-resistant containers such as amber vials or foil-wrapped containers. Minimize exposure to light during experimental procedures, particularly UV light sources in laboratory settings [1].
Atmosphere Control: For especially sensitive preparations or long-term storage, consider using inert atmosphere packaging (nitrogen or argon) to minimize oxidative degradation. This is particularly important for dry powders where oxidative degradation can be significant over extended periods [1].
Implementation of appropriate formulation strategies can significantly enhance this compound stability in experimental applications:
Cryoprotectants: For frozen aqueous solutions, include cryoprotectants such as trehalose (5-10%) or sucrose (5-10%) to stabilize glycosidic bonds during freeze-thaw cycles. These excipients form protective matrices that reduce molecular mobility and degradation kinetics [3].
Antioxidants: In aqueous solutions prone to oxidation, include antioxidants such as ascorbic acid (0.1-1.0 mM) or ethylenediaminetetraacetic acid (EDTA, 0.01-0.1%) to chelate metal catalysts of oxidation reactions. However, verify compatibility with intended experimental applications as antioxidants may interfere with certain biological assays [3].
Deep Eutectic Solvents: Consider using natural deep eutectic solvents (NADES) for extraction and storage. Specific NADES such as choline chloride-lactic acid or lactic acid-glucose (5:1 molar ratio) have demonstrated enhanced stabilization effects on phenolic compounds compared to conventional solvents [3].
Lyophilization: For long-term storage of this compound, lyophilization (freeze-drying) provides excellent stability. Include appropriate bulking agents (mannitol, trehalose) and buffer systems (citrate, phosphate) adjusted to optimal pH before lyophilization. Protect lyophilized powders from moisture using desiccants [1].
When handling this compound solutions, use pre-cooled equipment and work quickly but carefully to minimize exposure to suboptimal conditions. For critical applications, confirm stability under specific experimental conditions by analyzing sample integrity at the beginning and end of procedures. These stabilization approaches collectively contribute to maintaining this compound integrity throughout the research workflow, ensuring reliable and reproducible experimental results [1] [3].
The stability profile of this compound places it within the broader context of phenylethanoid glycosides characterized by specific vulnerabilities to temperature, pH extremes, and light exposure. Based on data from structural analogues, researchers should anticipate significant degradation under accelerated conditions, with particularly rapid decline at elevated temperatures (>37°C) and alkaline pH (>7.0). The provided protocols for stability assessment, quantification, and stabilization offer comprehensive approaches for maintaining compound integrity throughout experimental workflows. Implementation of these evidence-based practices will enhance research reproducibility and reliability when working with this potentially valuable natural product. As research on this compound continues to evolve, these application notes provide a foundational framework for its proper handling and storage in laboratory settings.
Q1: What are the primary factors causing low yield of Osmanthuside H, and how can I address them? Low yields can stem from inefficient extraction or an incomplete understanding of the biosynthetic pathway. The table below summarizes the key issues and proposed solutions.
| Problem Area | Specific Issue | Improvement Strategy | Key References |
|---|---|---|---|
| Extraction Process | Inefficient solvent system; Poor heat/mass transfer | Adopt Natural Deep Eutectic Solvents (NADES) combined with Microwave-Assisted Extraction (MAE) [1]. | [1] |
| Extraction Process | Suboptimal microwave parameters | Systematically optimize solid-liquid ratio, microwave power, and extraction time using RSM [1]. | [1] |
| Analysis & Quantification | Inability to accurately identify and quantify this compound | Use HPLC-MS/MS for sensitive identification and quantification [2]. | [2] |
| Biosynthesis | Unelucidated or inefficient biosynthetic pathway | Elucidate the pathway and key enzymes; Explore heterologous biosynthesis in other systems (e.g., tobacco) [3]. | [3] |
Q2: Could you provide a detailed protocol for the optimized MAE method? This protocol is adapted from a study on extracting antioxidants from Osmanthus fragrans flowers, which are a source of related compounds [1].
Q3: What analytical method should I use to confirm the presence and yield of this compound? A highly sensitive and accurate method is Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Understanding the biosynthetic pathway of this compound is crucial for a fundamental solution to yield problems. While its complete pathway may not be fully published, it is a phenylethanoid glycoside (PhG), and recent research on Echinacoside (a similar complex PhG) provides a excellent model [3].
The following diagram illustrates a generalized biosynthetic pathway for complex phenylethanoid glycosides like this compound, based on the elucidation of the Echinacoside pathway [3].
This integrated workflow combines advanced extraction with rigorous analysis to systematically improve this compound yield.
Understanding the basic physicochemical properties of your target compound is the first step in designing a purification strategy. Here is a profile for this compound [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1] |
| Molecular Formula | C₁₉H₂₈O₁₁ [1] |
| Molecular Weight | 432.4 g/mol [1] |
| PubChem CID | 192437 [1] |
| Hydrogen Bond Donor Count | 7 [1] |
| Hydrogen Bond Acceptor Count | 11 [1] |
| Topological Polar Surface Area | 179.0 Ų [1] |
| Classification | Phenylethanoid Glycoside [1] |
| Bioactivity Relevance | Found in medicinal plants; related phenylethanoids like verbascoside show antioxidant, anti-inflammatory, & antimicrobial activities [2] [3]. |
While specific methods for this compound are not detailed, the following table summarizes general High-Performance Liquid Chromatography (HPLC) parameters used for isolating and analyzing closely related phenolic compounds and phenylethanoid glycosides. You can use this as a starting point for method development [3] [4].
| Parameter | Considered Setting | Application Note |
|---|---|---|
| Column Type | Reversed-Phase C18 (e.g., 150-250 mm x 2.1-4.6 mm, 1.8-10 µm) [3] [4] | Standard for phenolic compounds. |
| Mobile Phase | A: Water with 0.1-0.5% Acid (Formic/Acetic) B: Methanol or Acetonitrile [3] [4] | Acid suppresses ionization of acidic groups for better peak shape. | | Gradient Elution | Multi-step, e.g., from 5-15% B to 60-95% B over 35-65 minutes [3] [4] | Essential for separating complex plant extracts. | | Flow Rate | 0.2 - 0.4 mL/min (Analytical); Higher for Semi-Preparative [3] [4] | Adjust for column dimensions and purpose. | | Detection | UV/PDA (e.g., 190-950 nm) and Mass Spectrometry (MS/MS) [3] [4] | PDA for purity check, MS for definitive identification. | | Ionization Mode | Electrospray Ionization (ESI), typically in Negative Mode [4] | Common for glycosides and phenolic compounds. |
Here are answers to common questions you might encounter during your research.
Q1: What is the recommended first step for purifying this compound from a crude plant extract?
Q2: How can I confirm the identity and purity of my isolated this compound?
Q3: My HPLC peaks for this compound are broad or show tailing. What could be the cause?
The following diagram outlines a general workflow for the extraction, purification, and verification of a compound like this compound, integrating the techniques discussed above.
Phenylethanoid glycosides (PhGs) share common degradation pathways. The core strategy is to minimize exposure to factors that drive these reactions.
The table below summarizes the key stability parameters for a reference PhG (acteoside), which can be directly applied to Osmanthuside H stabilization efforts [1].
| Factor | Impact & Degradation Kinetics | Recommended Condition |
|---|---|---|
| Temperature | Degradation follows first-order kinetics. Rate constant (k) increases dramatically with temperature. Half-life (t₁/₂) can be as short as a few days at 50-80°C. | Store at 4°C or lower. Avoid prolonged exposure to room temperature. |
| pH | Stability decreases as pH increases. Degradation is significantly faster under alkaline conditions. | Maintain an acidic environment (pH 5.0-6.0) for solutions. |
| Light | Exposure to light accelerates degradation compared to storage in the dark. | Store in amber glassware or opaque containers; keep in the dark. |
The following workflow integrates these factors into a practical stabilization strategy for your experimental procedures:
This protocol is crucial for monitoring the integrity of this compound and identifying its degradation products [1] [2] [3].
Using green extraction techniques can help preserve this compound integrity from the start [4] [5].
Q1: What are the main degradation products I should look for? While specific degradants of this compound are not fully characterized, studies on acteoside show that degradation occurs via hydrolysis of its glycosidic bonds and ester linkage [1]. Key degradation products to monitor include:
Q2: Are there any enzymatic methods to synthesize this compound? Yes, a commercial diglycosidase preparation from Penicillium multicolor (Aromase H2) has been successfully used in the transglycosylation of tyrosol to produce this compound [6]. This biocatalytic method offers a green and specific alternative to chemical synthesis.
Q3: Does the processing method of the source plant affect this compound stability? Yes, processing techniques can significantly impact the stability and isomeric composition of PhGs. For instance, steam processing has been shown to cause isomerization, converting compounds like acteoside to its more stable isomer, isoacteoside [3]. Consider if such processing could be adapted to pre-stabilize this compound in your source material.
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility problems.
A high number of hydrogen bond donors/acceptors and a large TPSA are often associated with poor membrane permeability but good aqueous solubility. The predicted Log S value of -1.561 suggests low but not insoluble characteristics in water, classifying it as "soluble" [1]. If you are observing poorer solubility than expected, it may be related to the solid-state form (crystallinity, polymorphism) or the specific experimental conditions (pH, ionic strength, temperature).
The table below summarizes potential strategies you can apply to improve the solubility of this compound.
| Strategy | Mechanism & Application Notes | Supporting Evidence from Literature |
|---|---|---|
| Enzymatic Glycodiversification [2] | Modifies the sugar moiety; can alter the glycoside's interaction with water. Use glycosyltransferases (UGTs) with different NDP-sugar donors. | A general strategy for natural products; can change solubility and bioavailability [2]. |
| Enzymatic Hydrolysis [3] | Partially or fully removes sugar moieties to produce the aglycone (e.g., quercetin), which has different solubility. Use enzymes like Viscozyme L. | Treatment of plant extracts with Viscozyme L increased aglycone content more than 4-fold [3]. |
| Formulation with Co-solvents & Excipients | Employs safe solvents (e.g., ethanol, PEG), surfactants, or cyclodextrins to solubilize the compound in an aqueous medium. | A widely used patent-backed method to increase solubility of poorly soluble compounds [4]. |
| Processing Techniques [5] | Uses physical (e.g., steaming) or chemical processing to change the composition and properties of the crude extract. | Steaming Cistanche deserticola with wine altered its PhG profile, increasing some components [5]. |
The following diagram outlines a logical, tiered approach to troubleshooting and resolving this compound solubility issues.
Here are detailed methodologies for the core strategies outlined above.
This protocol uses glycosyltransferases (GTs) to add different sugar moieties to the this compound aglycone, which can significantly alter its solubility.
This is a more direct formulation approach to dissolve this compound for in vitro or in vivo assays.
Q1: The solubility of this compound in my aqueous buffer is very poor, but the prediction says it's "soluble". Why? The predicted "soluble" classification is a general guide. The actual solubility can be negatively affected by the crystalline form of your compound sample. Highly crystalline materials dissolve less readily. Furthermore, the pH and ionic strength of your specific buffer can differ significantly from pure water, leading to salt formation or a "salting-out" effect that reduces solubility.
Q2: Can I improve solubility by modifying the extraction process of the raw plant material? Yes, processing techniques can influence the final extract's composition and properties. For instance, steaming Cistanche deserticola with wine (a traditional processing method) was shown to significantly alter its profile of phenylethanoid glycosides (the class to which this compound belongs), increasing the content of some like osmanthuside B while decreasing others [5]. Optimizing your initial extraction and processing may yield a material with more favorable solubility.
Q3: What is the most "green" or sustainable method for solubility enhancement? Enzymatic methods are generally considered the greenest approach [2]. They typically occur in aqueous buffers under mild conditions (moderate temperature and pH), avoid hazardous organic solvents, and are highly specific, reducing the generation of unwanted byproducts.
Here are common issues you might encounter when analyzing compounds such as Osmanthuside H, along with potential solutions derived from general analytical principles and specific studies on plant glycosides.
| Issue Category | Specific Problem | Potential Causes & Solutions |
|---|
| Chromatography | Poor peak shape (tailing/fronting) | Cause: Secondary interactions with stationary phase. Solution: Modify mobile phase with 0.1% acetic or formic acid to improve peak shape [1] [2]. | | | Insufficient resolution | Cause: Co-elution with other matrix components. Solution: Optimize mobile phase gradient; use UPLC with sub-2µm particles for superior separation efficiency [3]. | | Sensitivity | Low signal-to-noise ratio | Cause: Suboptimal ionization or high background. Solution: For MS detection, use negative ion mode as glycosides often ionize well in this mode [3] [4]. Adjust cone voltage and collision energy. | | Quantification | Poor recovery in validation | Cause: Inefficient extraction or compound degradation. Solution: Validate recovery rates (target: 98-102%) using spiked samples [5]. Ensure standard and sample solution stability (e.g., stable for 10 days at 4°C) [6]. | | Method Transfer | Inconsistent results between labs | Cause: Method robustness not fully established. Solution: Formally test robustness by varying flow rate, temperature, and mobile phase pH during development [5]. |
Based on the methodologies used for similar compounds, here is a detailed protocol you can adapt for this compound.
1. Sample Preparation
2. Instrumentation and Conditions The table below summarizes conditions from validated methods for direct adaptation.
| Parameter | Example for Glycosides (HPLC-UV/PDA) | Example for Advanced Identification (UPLC-MS/MS) |
|---|---|---|
| Instrument | HPLC with Photo-Diode Array (PDA) detector [6] | UPLC system coupled to tandem mass spectrometer [6] [3] |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [1] [2] | C18 column with sub-2µm particles (e.g., ACQUITY HSS C18, 2.1x100 mm, 1.8 µm) [4] |
| Mobile Phase | Isocratic: Methanol / 0.1% Acetic Acid in water (40:60, v/v) [2] | Gradient: Water with 0.1% formic acid (A) and Methanol (B) [4] |
| Flow Rate | 1.0 mL/min [1] [2] | Adjusted for UPLC system (typically higher pressure) |
| Detection | UV detection at 310 nm [1] [2] | Mass Spectrometry with Electrospray Ionization (ESI) in negative mode [3] [4] |
| Column Temp. | 30°C [1] or 40°C [6] | Controlled (e.g., 40°C) |
| Injection Vol. | 10 µL [6] | Adjusted for MS sensitivity |
3. Method Validation Parameters Once a method is developed, it must be validated. The following table outlines key parameters as defined by ICH Q2(R1) guidelines [5].
| Validation Parameter | Definition & Target | Example Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess analyte unequivocally in the presence of other components [5]. | No interference at the retention time of this compound. Peak purity index ~1.0000 [6]. |
| Accuracy | Closeness of test results to the true value [5]. | Recovery of 98-102% for the API, assessed via spiked recovery studies [5]. |
| Precision | Degree of repeatability under normal operating conditions [5]. | Relative Standard Deviation (RSD) < 3.00% for intra-day and inter-day tests [8] [6]. |
| Linearity | Ability to produce results proportional to analyte concentration [5]. | Coefficient of determination (r²) ≥ 0.9990 over a specified range [8] [6]. |
| LOD / LOQ | Limit of Detection & Quantification [5]. | LOD: ~0.04-0.08 µg/mL; LOQ: ~0.12-0.24 µg/mL (for reference) [6]. |
| Robustness | Resistance to deliberate, small changes in method parameters [5]. | Consistent results with small variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase pH. |
The following diagram outlines the key stages in the analytical method lifecycle, from initial definition to ongoing use.
The following table summarizes key parameters identified from research methods used to analyze this compound and related compounds [1] [2].
| Parameter Category | Specific Setting for this compound / Related Compounds | General Recommendations & Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), primarily in negative ion mode [2]. | Negative mode is often preferred for glycosides. However, it is good practice to scout both positive and negative modes for optimal signal [3]. |
| MS Mass Setting | Precursor ion ([M-H]⁻) at m/z 431.1558 [2]. | Use a pure standard to confirm the mass and identify characteristic adducts (e.g., [M+HCOO]⁻) [4]. |
| MS/MS Fragmentation | Major fragment ions observed at m/z 299 and m/z 119 [2]. | The m/z 299 fragment results from the loss of an apiofuranosyl group (132 Da). These fragments are crucial for selective MRM transitions [2]. |
| Chromatography Column | C18 column (e.g., 100 mm × 2.1 mm i.d., 3 μm) [1]. | Standard reversed-phase C18 columns are effective. Ensure the column is compatible with your mobile phase and flow rate. |
| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile (B) [1]. | The addition of a volatile acid (e.g., 0.1% formic or acetic acid) improves peak shape and ionization [3] [5]. |
| Gradient Elution | From 12-15% B to 45% B over 20 minutes [1]. | The optimal elution window for this compound must be determined empirically. A scouting gradient is a good starting point. |
| Flow Rate | 0.2 mL/min [1]. |
Optimizing a method involves systematically adjusting parameters. The following workflow outlines this process, and the subsequent FAQ addresses common problems.
Q1: I have a very low signal for this compound. What should I check?
Q2: The chromatographic peak for this compound is broad or tailing. How can I improve it?
Q3: What are the key fragments I should use for Multiple Reaction Monitoring (MRM) to confidently identify this compound?
This protocol is adapted from methods used to identify this compound in Ligustri Lucidi Fructus [2].
Sample Preparation
Liquid Chromatography Conditions
Mass Spectrometry Conditions
The table below summarizes frequent challenges, their likely causes, and recommended solutions.
| Problem Description | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Chromatographic Resolution | Column selectivity mismatch; suboptimal mobile phase gradient; column degradation | Use C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18) [1] [2]; optimize multi-step water/methanol or water/acetonitrile gradient with 0.1-0.5% formic/acidic acid [1] [3] [2] |
| Low Extraction Yield from Plant Material | Inefficient extraction technique; incorrect solvent choice; inadequate particle size | Use microwave-assisted extraction (MAE) with ethanol-water mixture [4]; optimize parameters (e.g., 450W, 50°C, 5min) [4]; ensure dried plant powder particle size of 0.105mm [4] |
| Weak Mass Spectrometry Signal | Suboptimal ionization source parameters; ion suppression; inappropriate MS mode | Use electrospray ionization (ESI) in negative ion mode for higher response [2]; optimize source parameters (capillary voltage, desolvation temperature) [3] |
| Inability to Identify Osmanthuside H | Lack of reference standard; incorrect interpretation of MS/MS fragments | Characterize by specific MS/MS fragments: precursor [M-H]- ion m/z 431, major fragment m/z 299 (loss of apiofuranosyl, 132Da), then m/z 119 (loss of glucoside) [2] |
| Low Recovery from Semi-Prep HPLC | Overloading preparative column; inefficient fraction collection | Use semi-prep Ascentis C18 column (10 µm, 250 x 212 mm) [1]; scale analytical gradient; use UV detection at characteristic wavelengths [1] |
What is the most effective technique for the initial extraction of this compound from plant matrixes like Ligustri Lucidi Fructus? Research indicates that Macrowave-Assisted Extraction (MAE) is highly effective. It offers advantages such as shorter irradiation times, lower solvent consumption, and reduced thermal degradation of compounds compared to conventional methods like maceration or Soxhlet extraction [4]. Optimal yields are often achieved using a binary mixture of ethanol and water [4].
How can I confidently identify this compound in a complex extract without a commercial standard? You can use tentative characterization by high-resolution mass spectrometry. Employ UHPLC-ESI-Q-TOF-MS, preferably in negative ion mode. Confirm the identity by matching the observed accurate mass of the precursor ion ([M-H]- at m/z 431.1558) and its key fragment ions (particularly m/z 299 and m/z 119) with data reported in the scientific literature [2].
My analytical LC-MS shows a peak for this compound, but I cannot isolate enough pure compound for further testing. What are my options? For purification, semi-preparative HPLC is the standard approach. You will need to scale up the analytical method to a larger column with the same stationary phase (e.g., C18). Pre-concentrate your extract and make multiple injections to collect sufficient material. The identity and purity of the collected fractions must be re-analyzed using your analytical LC-MS method [1].
This protocol is for identifying this compound in a complex mixture [1] [3] [2].
This protocol is for isolating pure this compound from a crude extract [1].
The following diagrams, generated using Graphviz, outline the core workflows for identifying and isolating this compound.
Diagram 1: Analytical identification workflow for this compound using UHPLC-ESI-Q-TOF-MS.
Diagram 2: Semi-preparative isolation workflow for obtaining pure this compound.
Osmanthuside H is a natural product isolated from plant sources like Fraxinus paxiana stem barks [1]. The table below summarizes key handling information:
| Property | Description / Value |
|---|---|
| Physical State | Solid [1] |
| Recommended Storage | -20°C [1] |
| Purity | ≥95% (as determined by LC/MS-ELSD) [1] |
This method is adapted from research on Osmanthus fragrans roots, which contain compounds similar to this compound [2].
This modern method can improve extraction yield and stability for natural products [3].
To visualize the key processes for handling and troubleshooting this compound, the following diagrams outline the stability testing workflow and a decision-making path for common problems.
Please be aware that the information provided is based on the available scientific literature and has certain limitations:
Here are answers to common questions researchers have about handling this compound.
Q1: What are the recommended storage conditions for this compound? The supplier recommends storing this compound as a solid at -20°C [1].
Q2: What are the key factors that affect this compound stability? While specific studies on this compound are limited, its chemical class (phenylethanoid glycosides, or PhGs) is known to be unstable under certain conditions. Research on closely related compounds from the same plant source indicates that stability is primarily affected by three factors [2]:
Q3: How should I troubleshoot rapid degradation of my this compound sample? If you are experiencing stability issues, verify your protocols against these best practices derived from PhG research [2]:
The following table summarizes quantitative stability data for acteoside and salidroside, two major PhGs from Osmanthus fragrans flowers. This data serves as a critical reference for understanding the stability behavior you can expect from this compound, which belongs to the same chemical family [2].
Table 1: Degradation Kinetics of Phenylethanoid Glycosides in Osmanthus fragrans Extract
| Condition | Compound | Rate Constant (k × 10⁻³ day⁻¹) | Half-Life (t₁/₂ in days) |
|---|---|---|---|
| 4°C | TPG (Total PhGs) | 2.1 | 330.1 |
| Acteoside | 4.3 | 161.2 | |
| Salidroside | 3.9 | 177.7 | |
| 20°C | TPG (Total PhGs) | 6.3 | 110.0 |
| Acteoside | 11.3 | 61.3 | |
| Salidroside | 7.8 | 88.8 | |
| 50°C | TPG (Total PhGs) | 251.0 | 2.8 |
| Acteoside | 203.4 | 3.4 | |
| Salidroside | 33.3 | 20.8 | |
| pH 5.0 (20°C) | Acteoside | 11.3 | 61.3 |
| pH 9.0 (20°C) | Acteoside | 112.2 | 6.2 |
| Dark (20°C) | Acteoside | 6.5 | 106.6 |
| Light (20°C) | Acteoside | 14.6 | 47.5 |
> Key Insight: Note that acteoside degrades much faster than salidroside, primarily due to its more complex structure with an ester linkage. The stability of this compound will similarly depend on its specific functional groups [2].
For researchers needing to validate stability, here is a generalized methodology adapted from the degradation studies on PhGs [2]. You can use this as a template to design your own stability tests for this compound.
Aim: To determine the degradation kinetics of a compound under specific storage conditions (e.g., temperature, pH, light).
Workflow Overview: The diagram below outlines the key stages of the stability assessment protocol.
Materials:
Procedure:
The tables below summarize key experimental parameters from studies on phenolic glycosides in Osmanthus fragrans and a structural analogue, Osmanthuside H, from another plant.
Table 1: HPLC-MS/MS Analysis of Bioactive Components in Osmanthus fragrans Roots [1]
| Parameter | Specification |
|---|---|
| Instrumentation | HPLC system coupled with an API4000 Qtrap mass spectrometer |
| Column | Sepax BR-C18 (100 mm × 2.1 mm i.d., 3 μm) |
| Mobile Phase | (A) Water with 0.1% formic acid; (B) Acetonitrile |
| Gradient | 0–20 min: 15%–45% B; 20–25 min: 95% B; 25–35 min: 15% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2 μL |
| MS Detection | Electrospray Ionization (ESI), negative ion mode |
| Sample Prep | 0.1 g dried root powder extracted with 12 mL of 60% methanol via ultrasonic extraction for 45 min |
Table 2: UPLC-MS/MS Conditions for a Related Glycoside (this compound) [2] This method was used for a different plant but can inform method development.
| Parameter | Specification |
|---|---|
| Instrumentation | Waters Acquity UPLC I-Class system with tandem quadrupole MS |
| Column | Waters XBridge C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 1:1 ratio of 1.0% acetic acid in water and 1.0% acetic acid in acetonitrile |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection (PDA) | 235 nm and 310 nm |
The following workflow addresses general performance problems in liquid chromatography. Apply these steps to your analysis of this compound or related glycosides.
Key Principles for Troubleshooting [3] [4]:
While not specific to this compound, research on similar phenylethanoid glycosides (PhGs) like acteoside reveals critical stability factors [5]. These findings likely apply to this compound and can explain performance issues:
You can use this basic chemical profile to confirm the identity of the compound you are working with.
Table 1: Chemical Identification Data for Osmanthuside H
| Attribute | Details |
|---|---|
| Chemical Name | This compound [1] |
| IUPAC Name | Information missing from search results |
| CAS Number | 149155-70-4 [2] |
| Molecular Formula | C19H28O11 [1] |
| Exact Mass ([M-H]⁻) | 431.1558 [1] |
| Form | Solid [2] |
| Source | Isolated from stem barks of Fraxinus paxiana; also identified in Ligustrum lucidum and Osmanthus fragrans roots [2] [3] [1]. |
Here are detailed methodologies for identifying and quantifying this compound in plant extracts using HPLC-MS/MS, as cited in the literature.
Protocol 1: Identification via HPLC-ESI-Q-TOF-MS This method is suited for the initial characterization of this compound in a complex plant matrix [1].
Protocol 2: Quantification via HPLC-MS/MS This method was developed for the simultaneous determination of bioactive components in Osmanthus fragrans roots and can be adapted for this compound [3].
The workflow for the quantification protocol can be visualized as follows:
Q1: In which plant species has this compound been identified? It has been identified in several species, including Fraxinus paxiana, Ligustrum lucidum (processed fruit), and Osmanthus fragrans (roots) [2] [1] [3].
Q2: What is the recommended storage condition for a standard of this compound? The pure chemical standard should be stored at -20°C [2].
Q3: My HPLC-MS signal for this compound is weak. What could be the issue?
Table 2: Common HPLC-MS/MS Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Peak Shape | Column degradation or incompatible mobile phase. | Flush and re-condition the C18 column; ensure the mobile phase contains a modifier like 0.1% formic acid [3]. |
| Low Extraction Recovery | Inefficient extraction method or solvent. | Optimize solvent concentration (e.g., 60-70% ethanol was effective for similar compounds); increase ultrasonic extraction time [4]. |
| Inconsistent Quantitative Results | Sample instability or instrument drift. | Ensure samples are kept cool; use internal standards for correction; perform regular calibration checks. |
The core parameters for validating an HPLC method are well-established. The following table summarizes the key elements you should include in your protocol, based on general validation principles [1].
| Validation Parameter | Description & Methodology | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure analyte accurately despite potential interference. Check via blank, placebo. Confirm separation of all peaks (e.g., forced degradation studies). | No interference from blank, placebo, or known impurities. Peak purity passed (e.g., via PDA or MS). |
| Accuracy (% Recovery) | Closeness of test results to the true value. Spiking analyte into placebo at multiple levels (e.g., 80%, 100%, 120% of target). | Recovery: 98–102%. RSD ≤ 2.0%. |
| Precision (Repeatability) | Consistency of results under the same operating conditions. Analyze multiple preparations (n=6) of a homogeneous sample. | Assay RSD ≤ 2.0%. |
| Linearity & Range | Ability to produce results proportional to analyte concentration. Prepare & analyze standard solutions at 5+ concentration levels across the specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Detection (LOD) | Lowest detectable amount of analyte. Based on signal-to-noise ratio (≈ 3:1) or LOD=3.3(SD/S). | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | Lowest quantifiable amount with suitable precision/accuracy. Based on signal-to-noise ratio (≈ 10:1) or LOQ=10(SD/S). | Signal-to-noise ratio ≥ 10. Precision RSD ≤ 5%, Accuracy 80-120%. |
Since a direct protocol for this compound is unavailable, you can adapt a published method for a similar compound. A recent study details a validated HPLC-UV method for trans-p-hydroxycinnamic acid and its esters, which share structural similarities with this compound as plant-based phenolic compounds [2].
Optimized Chromatographic Conditions from Literature [2]:
This method can serve as a starting point for developing and validating an assay for this compound. You would need to adjust the chromatographic conditions (e.g., mobile phase ratio, gradient) to achieve optimal separation for your specific compound.
Here are common HPLC issues and solutions, framed in a Q&A format for your support center.
Q1: Why is my peak shape tailing?
Q2: How can I improve the resolution between two closely eluting peaks?
Q2: My recovery rates are consistently outside the 98-102% range. What should I check?
The following diagram illustrates the general workflow for developing and validating an analytical method, which can be adapted for this compound.
The following table summarizes the core parameters you can adjust to enhance peak resolution in HPLC analyses. Always change one parameter at a time to accurately assess its effect [1].
| Parameter to Adjust | Effect on Resolution | How to Adjust |
|---|---|---|
| Sample Preparation [2] [1] | Removes particulates and impurities that can cause column clogging, peak broadening, and tailing. | Use filtration, solid-phase extraction, or liquid-liquid extraction to clean the sample. |
| Mobile Phase Composition [3] [1] | Alters analyte retention (k) and selectivity (α); most powerful way to change band spacing. | Adjust the organic solvent ratio (e.g., Acetonitrile, Methanol), pH, or buffer strength. Change the type of organic modifier (e.g., from ACN to MeOH) for significant selectivity shifts [3]. |
| Column Selection [3] [1] | A column with higher efficiency (N) produces sharper peaks. Different chemistries alter selectivity (α). | Use columns with smaller particle sizes (e.g., 1.7-2.7 µm) or solid-core particles. Test different bonded phases (e.g., C18, C8, phenyl). |
| Flow Rate [1] | Lower flow rates generally improve resolution by allowing more time for separation, but increase run time. | Decrease the flow rate to narrow peaks and improve resolution, or increase it to shorten run time at the potential cost of resolution. |
| Injection Volume [1] | Excessive volume causes "mass overload," leading to peak fronting and decreased resolution. | For a 1 µg/µL sample, inject 1-2% of the total column volume. Reduce concentration or volume if overloading occurs. |
| Column Temperature [3] [1] | Higher temperatures increase efficiency (N) and can change selectivity (α), especially for ionizable compounds. | Increase temperature for faster analysis and higher efficiency (40-90°C, check column/sample stability). Lower it to increase retention. |
Here are detailed methodologies for two key approaches to method development and optimization.
This systematic approach is recommended when starting without an established method [2].
Step 1: Sample Preparation Prepare a stock solution of Osmanthuside H in a suitable solvent (e.g., methanol). Dilute to an appropriate concentration and filter through a 0.22 µm or 0.45 µm membrane to remove particulates [2] [1].
Step 2: Initial Method Scouting Screen different columns and mobile phases to find a promising starting condition.
Step 3: Optimize Mobile Phase Selectivity If peaks are still overlapping, change the organic modifier to alter selectivity. Use Figure 4 from the search results to estimate equivalent solvent strengths [3]. For example:
Step 4: Fine-tune the Separation Once a baseline separation is achieved, fine-tune other parameters:
This specific protocol is highly effective for resolving co-eluting peaks [3].
Principle: Changing the type of organic solvent in the mobile phase (e.g., from acetonitrile to methanol) is one of the most powerful ways to alter the relative retention (α) of compounds, which can separate overlapping peaks [3].
Procedure:
The following diagram illustrates the logical workflow for this troubleshooting process.
Q1: What is the most critical first step if I have poor resolution? Always start by checking your sample preparation. Injected samples must be free of particulates that can clog the column frit and cause peak broadening and irreproducible retention times [2] [1]. Proper sample cleaning is the simplest way to prevent many common issues.
Q2: I've adjusted the mobile phase ratio and it didn't work. What's the next most powerful change? Changing the type of organic modifier (e.g., from acetonitrile to methanol or tetrahydrofuran) is one of the most effective ways to alter peak spacing (selectivity, α) and resolve co-eluting peaks [3]. This approach often produces more dramatic results than simply adjusting the ratio of a single solvent.
Q3: How does column temperature affect my separation? Increasing the column temperature reduces mobile phase viscosity, which increases the diffusion rate of analytes. This leads to higher column efficiency (N), resulting in sharper peaks and better resolution [3]. It can also change the selectivity for ionizable compounds [1].
Osmanthuside H is a natural product isolated from plant sources like the stem barks of Fraxinus paxiana [1]. The table below summarizes its key identifiers and established handling parameters.
| Property | Description / Value |
|---|---|
| CAS Number | 149155-70-4 [1] |
| Molecular Formula | C₁₉H₂₈O₁₁ [2] [1] |
| Physical Form | Solid [1] |
| Recommended Storage | -20°C [1] |
| Assay/Purity | ≥95% (as determined by LC/MS-ELSD) [1] |
| Safety Notes | Signal word: "Warning". Classified as an eye irritant (Eye Irrit. 2) [1]. |
The following diagram outlines a general experimental workflow for handling this compound, incorporating the guidelines above to minimize decomposition.
What is the confirmed chemical structure of this compound? The structure is confirmed by its SMILES and InChI identifiers. You can use these to verify the compound's structure in chemical databases or modeling software [1].
OC[C@@]1(O)CO[C@@H](OC[C@H]2O[C@@H](OCCc3ccc(O)cc3)[C@H](O)[C@@H](O)[C@@H]2O)[C@@H]1OIVRQZYXJBVMHCW-OTCFHACESA-NThe purity of my this compound is below 95%. What should I do? A purity below the recommended 95% indicates potential decomposition or initial impurity. Immediately check your storage conditions to ensure the compound has been kept at -20°C. Review your handling logs to minimize the time the compound spends at room temperature during experiments. If the problem persists, consider using purification techniques like preparatory-scale HPLC.
Are there any specific safety concerns I should be aware of? Yes. This compound carries a safety warning and is classified as Eye Irritant 2 [1]. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, when handling this compound.
The stability of natural products like this compound under various experimental conditions (e.g., different solvents, pH levels, or temperatures) is an active area of research. To develop more specific stabilization protocols, you can:
The table below summarizes the primary approaches for obtaining Osmanthuside H and their associated limitations for scaling up.
| Production Method | Description | Key Challenges for Scaling |
|---|---|---|
| Plant Extraction [1] | Isolating the compound from medicinal plants like Cistanche deserticola. | Low natural abundance; host-dependent growth of source plants; complex purification from similar compounds [1] [2]. |
| Chemical Synthesis | Building the molecule through synthetic organic chemistry. | Structurally complex, making complete chemical synthesis impractical [2]. |
| Enzymatic Synthesis [3] | Using the enzyme β-acuminosidase to attach a disaccharide to tyrosol. | Produces a mixture of regioisomers (this compound and others), making separation difficult; yield reported at ~58% for the mixture [3]. |
| Microbial Production [2] | Engineering yeast (Saccharomyces cerevisiae) to produce compounds via fermentation. | Entire biosynthetic pathway for similar compounds (e.g., echinacoside) is still being deciphered and engineered; titers currently low (mg/L range) [2]. |
This protocol is adapted from research that successfully produced a mixture containing this compound using a commercial diglycosidase [3].
1. Reaction Setup
2. Analysis and Identification
Q1: What is the biggest hurdle in scaling up the enzymatic production of pure this compound? The primary issue is product separation. The enzymatic reaction using Aromase H2 and tyrosol produces a nearly 1:1 mixture of this compound and its regioisomer (Tacu2). Current literature indicates that these compounds are extremely difficult to separate, presenting a major bottleneck for obtaining a pure final product [3].
Q2: Are there any emerging technologies that could solve these scaling problems? Yes, microbial metabolic engineering is a highly promising alternative. Researchers are working on deciphering the complete biosynthetic pathway of related phenylethanoid glycosides (like echinacoside) in plants. Once understood, these pathways can be engineered into microorganisms like yeast. This approach allows for de novo production through fermentation, which is inherently more scalable than plant extraction or complex enzymatic synthesis. While still in development, this method has been successfully demonstrated for echinacoside, achieving titers of 7.52 ± 1.42 mg/L in engineered yeast [2].
Q3: Why not just extract more this compound from its natural plant source? Scaling plant extraction is difficult due to low natural yields and biological constraints. The plant Cistanche deserticola, a known source of such compounds, is a parasitic desert plant with host-dependent growth, making large-scale cultivation challenging. Furthermore, the concentration of any specific compound like this compound within the plant is inherently low and can be variable [1] [2].
The following diagram illustrates the two main research pathways for producing this compound, highlighting the key steps and challenges involved in scaling.
The available scientific literature primarily details the biological activities and biosynthesis of compounds structurally related to Osmanthuside H, particularly within the phenylethanoid glycosides (PhGs) family [1] [2]. Key compounds frequently studied for their potent biological effects include verbascoside (also known as acteoside) and echinacoside [2]. Osmanthuside A and Osmanthuside B are identified as biosynthetic intermediates in the verbascoside pathway [1]. While this suggests that this compound likely shares some bioactive properties with this group, direct comparative data on this compound is not available in the current search results.
Given the lack of direct data, here is a strategic approach you can take to gather the information you need:
| Compound/Class | Reported Biological Activities (Based on related research) |
|---|---|
| Verbascoside (Acteoside) | Antioxidant, anti-inflammatory, antimicrobial, neuroprotective, hepatoprotective [1] [2]. |
| PhGs (General Class) | Anti-tumor, anti-aging, memory enhancement, immune improvement, regulation of bone and fat metabolism [2]. |
| Osmanthuside A & B | Known biosynthetic intermediates for verbascoside [1]. |
Research into a compound's biological activity, especially for drug development, often involves studying its effects on signaling pathways. The following diagram outlines a general experimental workflow you might encounter or follow, adapted from methodologies used in pathway analysis [4] [5].
This workflow shows how gene expression data can be recoded into probabilities of signaling pathway or circuit activation, helping to generate testable hypotheses about a compound's mechanism of action [4] [5].
I hope this structured overview, while not containing the specific comparison you requested, provides a valuable framework and starting point for your research into this compound.
Osmanthuside H belongs to a class of compounds often found in traditional Chinese medicines, and analytical methods for its structural relatives can serve as excellent starting points. The table below summarizes key parameters from a validated method for a similar compound and general guidelines for validation.
| Compound / Guideline | Analytical Technique | Key Validation Parameters & Results | Source/Reference |
|---|
| trans-p-Hydroxycinnamic Acid & Esters | HPLC-UV | Linearity: ( r^2 = 1.000 ) (11.0–352.0 μg·mL⁻¹) LOD/LOQ: 2.00 / 6.07 μg·mL⁻¹ Precision (RSD): < 2% (intra- & inter-day) Accuracy (% Recovery): 103.3% ± 1.1% | [1] | | Cistanche Phenylethanoid Glycosides | LC/Q-TOF-MS/MS | Technique: Highly specific for complex plant extracts. Application: Used to identify active compounds like echinacoside, acteoside, and osmanthuside B via fingerprinting and correlation analysis. | [2] | | General Validation (ICH Q2(R1)) | All Techniques | Parameters: Specificity, Accuracy, Precision, Linearity, Range, LOD, LOQ, Robustness. Purpose: Ensures method is suitable for its intended use. | [3] [4] |
Based on the gathered information, here is a proposed workflow for developing and validating an analytical method for this compound.
Here are detailed methodologies for the key validation experiments, based on general principles and the specific example from the search results [1] [3] [4].
1. Specificity/Selectivity
2. Linearity and Range
3. Accuracy (Recovery)
4. Precision
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
6. Robustness
The following diagram summarizes the two main analytical pathways you can consider, based on your project's goals and available instrumentation.
Osmanthuside H is a phenylethanoid glycoside found in plants like Zanthoxylum schinifolium and Cistanche species [1] [2]. This class of compounds is often studied for its biological activities. While your requested topic uses a specific technique (qNMR), current research on such compounds frequently employs techniques like HPLC and LC-MS/MS for quantification [1].
The table below summarizes the general characteristics of this compound and common analytical techniques for comparison.
| Aspect | Description |
|---|---|
| Compound Class | Phenylethanoid Glycoside (PhG) [1] [2] |
| Reported Sources | Zanthoxylum schinifolium seeds, Cistanche species [1] [2] |
| Common Analytical Techniques | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [1] |
| Alternative Technique | Quantitative NMR (qNMR) - A primary method for purity assignment and quantification using a calibrated internal standard. |
If you were to develop a qNMR method for this compound, the experimental protocol would need to be established and validated. The following diagram outlines a potential workflow for this process.
The key parameters to evaluate in a qNMR validation, which would form the basis of your comparison table, are summarized below.
| Validation Parameter | Experimental Protocol & Objective |
|---|---|
| Specificity | Ensure the NMR signal (e.g., a specific proton) used for quantification is well-resolved from signals of impurities and the internal standard. |
| Linearity & Range | Prepare a series of samples with varying analyte-to-standard ratios. The objective is to demonstrate that the method response is directly proportional to the concentration of this compound. |
| Precision | Analyze multiple independent preparations of the same sample. The goal is to prove the method yields consistent results, expressed as %RSD (Relative Standard Deviation). |
| Accuracy | Perform a recovery study by spiking a known amount of pure this compound into a sample matrix. Measures how close the measured value is to the true value. |
| Limits of Quantification | Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
To create the comparison guide you need, I suggest these steps:
The studies I found rely on advanced analytical techniques to identify and quantify plant metabolites. The following table summarizes the core methodologies applicable to validating the presence of a compound like Osmanthuside H across different species.
| Technique | Primary Role in Metabolite Analysis | Example from Search Results |
|---|---|---|
| UHPLC-HRMS / UPLC-Q-TOF-MSE | Separates complex extracts and provides high-resolution mass data for precise compound identification [1] [2]. | Used for untargeted metabolomics of Ligustrum vulgare, identifying 114 metabolites [1]. |
| Multivariate Statistical Analysis | Compares metabolic profiles across many samples to find significant variations [3] [2]. | Used to distinguish raw and processed Cistanche deserticola based on metabolite differences [2]. |
| Orthogonal Verification | Using two independent methods (e.g., genetics and metabolomics) to confirm species or compound identity [4]. | Proposed using DNA barcoding and NMR metabolite fingerprinting to verify flower species ingredients [4]. |
The general workflow for identifying and comparing a specific metabolite like this compound across species would involve the stages shown below.
If you were to conduct your own cross-species validation study for this compound, you would need to adapt a detailed experimental protocol. Here is a generalized outline based on the methodologies found in the search results:
Sample Preparation:
Instrumental Analysis - UHPLC-HRMS:
Data Processing and Validation:
The following table summarizes quantitative stability data for acteoside and salidroside, two major phenylethanoid glycosides found in Osmanthus fragrans. This data, derived from a forced degradation study, can provide a benchmark for understanding the stability of compounds in the same class as Osmanthuside H [1].
| Compound | Storage Condition | Degradation Kinetics | Rate Constant (k × 10⁻³ day⁻¹) | Half-Life (t₁/₅, days) | Main Degradation Products |
|---|---|---|---|---|---|
| Acteoside (in extract) | 50°C, Dark | First-order | 203.4 | 3.4 | Verbasoside, Caffeic acid, Isoacteoside [1] |
| Acteoside (in extract) | 20°C, pH 9.0 | First-order | 42.9 | 16.2 | Verbasoside, Caffeic acid, Isoacteoside [1] |
| Acteoside (standard) | 50°C, Dark | First-order | 28.5 | 24.3 | Verbasoside, Caffeic acid, Isoacteoside [1] |
| Salidroside (in extract) | 50°C, Dark | First-order | 33.3 | 20.8 | Tyrosol [1] |
| Salidroside (in extract) | 20°C, pH 9.0 | First-order | 8.9 | 77.9 | Tyrosol [1] |
Key Stability Insights: The study concluded that acteoside is significantly less stable than salidroside under the same conditions, which the authors attributed to acteoside's more complex structure featuring a disaccharide and an ester linkage that is prone to hydrolysis [1]. Stability decreases for both compounds with increasing temperature, higher pH, and light exposure [1].
The quantitative data in the table above was generated using the following methodology, which can be adapted for testing this compound [1]:
The study identified primary degradation pathways for the reference compounds, which illustrate the susceptibility of specific chemical moieties. Understanding these can help predict potential stability issues for this compound.
The absence of direct data on this compound means you may need to extrapolate from these findings. Based on the available evidence, here are some strategic recommendations for your investigation:
The search results indicate that while Osmanthuside H itself is not detailed, other compounds from the same chemical family have been studied. The table below summarizes the key information on these related compounds and the assay systems used to evaluate their efficacy.
| Compound Name | Assay System / Model | Biological Activity / Efficacy Measured | Key Quantitative Findings | Source Plant |
|---|---|---|---|---|
| Acteoside (also called verbascoside) | In vitro enzymatic assay (Porcine pancreatic lipase inhibition) [1] | Lipase inhibitory activity (potential anti-obesity effect) | IC₅₀: 2-20 μg/mL (for a group of related PPGs); Acteoside had the strongest effect [1]. | Ligustrum purpurascens [1] |
| Oleuropein | In vitro chemical assays; In vitro cell-based assays (Human cancer cell lines) [2] [3] | Antioxidant activity; Cyclooxygenase-2 (COX-2) inhibition (anti-inflammatory); Cytotoxicity (anticancer potential) | Content in Ligustrum vulgare flowers: 33.43 ± 2.48 mg/g dry weight [3]. Showed strong antiproliferative properties [3]. | Ligustrum vulgare [3], Osmanthus fragrans roots [2] |
| Isoacteoside | In silico molecular docking; In vivo rat model (Paracetamol-induced liver injury) [4] | Hepatoprotective activity; Docking with liver protein (3N94) | In silico docking score: -11.42 (with protein 3N94) [4]. Significantly minimized liver damage markers in rats [4]. | Aerides odorata (orchid) [4] |
| Phenylpropanoid Glycosides (PPGs) | In vitro enzymatic assay (Porcine pancreatic lipase inhibition) [1] | Investigation of Structure-Activity Relationship (SAR) | Inhibitory potency: Acteoside > Syringalide A > Lipedoside A-I > Osmanthuside B. More phenolic hydroxyl groups correlated with stronger activity [1]. | Ligustrum purpurascens [1] |
The assays referenced in the table involved specific, rigorous methodologies. Here are the detailed protocols for the key experiments:
Porcine Pancreatic Lipase Inhibition Assay [1]: This protocol measured the inhibitory activity of phenylpropanoid glycosides (PPGs). The reaction system included porcine pancreatic lipase solution, phosphate buffer, and a solution of the tested compound. After pre-incubation, the substrate solution was added, and the reaction was stopped. The amount of 4-nitrophenol released was measured at 405 nm to calculate lipase activity and inhibition. The half-maximal inhibitory concentration (IC₅₀) was then determined.
UHPLC-HRMS Metabolomic Analysis [3]: This protocol was used for the untargeted identification and quantification of compounds like oleuropein in plant extracts. Separation was performed on a UHPLC system using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. High-resolution mass spectrometry with an electrospray ionization source was used for detection. Compounds were identified by comparing their retention times and mass spectra to authenticated standards and database information.
In vivo Hepatoprotective Model [4]: This study used a paracetamol (PCM)-induced liver injury model in rats. The protective effect of extracts containing compounds like isoacteoside was evaluated by analyzing blood samples for liver function parameters and liver tissue for changes in antioxidant gene expression and histopathological architecture.
The following diagram outlines the common research workflow for establishing the efficacy of a bioactive plant compound like this compound, based on the methodologies found in the literature. This illustrates the multi-stage process from discovery to mechanistic understanding.
The table below summarizes the key identified information for this compound:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol [2] |
| Molecular Formula | C({19})H({28})O(_{11}) [2] |
| CAS Registry Number | 149155-70-4 [2] |
| Isolation Source | Stem barks of Fraxinus paxiana; also identified in Ligustrum lucidum Fructus (Nüzhenzi) [2] [1] |
| Chemical Classification | Phenylethanoid Glycoside (PhG) [1] |
In the absence of direct SAR studies for this compound, you can initiate research by following established workflows for investigating natural products. The core of SAR analysis involves systematically modifying a molecule and testing how these changes affect its biological activity [3]. The diagram below outlines a potential research pathway.
Based on general SAR principles and related phytochemical research, here are detailed methodologies you can employ:
Given the current lack of direct SAR data, your research could also focus on:
Irritant